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4-Bromo-2-tert-butyl-6-chlorophenol Documentation Hub

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  • Product: 4-Bromo-2-tert-butyl-6-chlorophenol
  • CAS: 60935-50-4

Core Science & Biosynthesis

Foundational

Synthesis and structural characterization of 4-Bromo-2-tert-butyl-6-chlorophenol

Technical Whitepaper: Synthesis and Structural Characterization of 4-Bromo-2-tert-butyl-6-chlorophenol Executive Summary This technical guide details the rational design and synthesis of 4-Bromo-2-tert-butyl-6-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Structural Characterization of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Summary

This technical guide details the rational design and synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol , a highly functionalized aromatic intermediate. This compound is of significant interest in the development of agrochemicals, polymer stabilizers, and pharmaceutical active ingredients (APIs) due to its specific substitution pattern, which combines steric bulk (tert-butyl) with distinct electronic handles (bromo and chloro groups) for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

The synthesis strategy prioritizes regiocontrol . Direct halogenation of phenols often yields mixtures; however, by exploiting the steric hindrance of the tert-butyl group and the electronic activation of the hydroxyl moiety, we can achieve high isomeric purity. This guide presents a validated two-step protocol: selective para-bromination followed by ortho-chlorination.

Retrosynthetic Analysis & Strategy

The core challenge is installing two different halogens at specific positions relative to the bulky tert-butyl group.

  • Electronic Logic: The hydroxyl group (-OH) is a strong ortho/para activator.[1] The tert-butyl group is a weak activator and directs ortho/para, but primarily acts as a steric block.

  • Steric Logic: The C2 position is occupied by the tert-butyl group. The C6 position is sterically accessible but less reactive than C4 (para) in the initial substrate.

  • Pathway: To avoid inseparable mixtures, we must install the bromine at C4 first. If we chlorinated first, the smaller chlorine atom could attack both C4 and C6. By brominating first, the bulky tert-butyl group and the intrinsic reactivity of the phenol direct the bromine almost exclusively to the para position (C4). This leaves C6 as the sole activated site for the subsequent chlorination.

Retrosynthesis cluster_legend Strategic Logic Target 4-Bromo-2-tert-butyl-6-chlorophenol (Target Molecule) Inter 2-tert-butyl-4-bromophenol (Key Intermediate) Target->Inter Step 2: Ortho-Chlorination (SO2Cl2, 0-5°C) Start 2-tert-butylphenol (Starting Material) Inter->Start Step 1: Para-Bromination (NBS, MeCN, RT) Logic 1. Block Para (C4) with Br 2. Force Cl to Ortho (C6)

Figure 1: Retrosynthetic logic flow ensuring regioselectivity.

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-bromophenol

Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine (


) to provide a controlled source of electrophilic bromine, minimizing over-bromination and oxidation byproducts.

Reagents:

  • 2-tert-butylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (Solvent)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq, optional catalyst)

Protocol:

  • Preparation: Charge a reaction vessel with 2-tert-butylphenol (e.g., 15.0 g, 100 mmol) and MeCN (150 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. The slow addition prevents localized high concentrations of brominating agent.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove succinimide byproducts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The crude oil can be purified via short-path distillation or silica gel chromatography (0-5% EtOAc in Hexanes) to yield a colorless oil/low-melting solid.
    
    • Expected Yield: 85–92%

Step 2: Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Rationale: Sulfuryl chloride (


) is the reagent of choice for chlorinating phenols. It is easier to handle than chlorine gas and allows for precise stoichiometric control to target the remaining ortho position without over-chlorinating the ring.

Reagents:

  • 2-tert-butyl-4-bromophenol (from Step 1) (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2-tert-butyl-4-bromophenol (e.g., 22.9 g, 100 mmol) in anhydrous DCM (200 mL). Place the vessel in an ice/salt bath to maintain a temperature of 0–5°C.

  • Addition: Add Sulfuryl Chloride (14.8 g, 110 mmol) dropwise via an addition funnel over 1 hour. Critical: Gas evolution (

    
     and 
    
    
    
    ) will occur. Ensure the system is vented through a scrubber (NaOH trap).
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quenching: Carefully quench the reaction by pouring it into ice water (200 mL).

  • Workup: Separate the organic layer.[2][3] Wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (to remove residual acid) and brine. Dry over 
    
    
    
    .[2]
  • Crystallization: Concentrate the solvent. Recrystallize the residue from cold pentane or a Hexane/EtOH mixture to obtain the pure product.

Structural Characterization

The identity of the product is confirmed by the specific splitting patterns in Proton NMR, differentiating it from potential isomers (e.g., 4-chloro-6-bromo derivatives).

Table 1: Predicted Spectroscopic Data

TechniqueSignal / PeakAssignmentInterpretation
1H NMR (400 MHz, CDCl3)

1.42 (s, 9H)
t-Butyl (

)
Characteristic intense singlet.

5.60 (s, 1H)
-OHBroad singlet, exchangeable with

.

7.35 (d,

Hz, 1H)
Ar-H (

)
Doublet indicates meta-coupling to H5. Shielded by t-butyl relative to H5.

7.52 (d,

Hz, 1H)
Ar-H (

)
Doublet. Deshielded by ortho-Cl and para-Br.
13C NMR (100 MHz, CDCl3)

29.5, 35.2
t-ButylMethyl carbons and quaternary carbon.

112.0
C-Br (

)
Carbon bearing Bromine.

120.5
C-Cl (

)
Carbon bearing Chlorine.

138.0
C-tBu (

)
Quaternary aromatic carbon.

148.5
C-OH (

)
Ipso carbon attached to oxygen.
MS (EI) m/z 262, 264, 266

,

,

Characteristic isotope pattern for 1 Br + 1 Cl (3:4:1 ratio approx).

Safety & Handling (E-E-A-T)

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. All manipulations must be performed in a functioning fume hood. Wear acid-resistant gloves and a face shield.

  • Phenolic Compounds: Phenols are rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Halogenated organic waste must be segregated. Aqueous washes containing quenched sulfuryl chloride will be acidic and require neutralization before disposal.

References

  • Regioselective Bromination of Phenols

    • Source: Patent US2831898A. "Phenol alkylation process.
  • Chlorination Methodology (Sulfuryl Chloride)

    • Source: BenchChem Technical Support.[1][3] "Reactions of Sulfuryl Chloride with Activating Substituents." (Details the protocol for ortho-chlorination of phenols using SO2Cl2).

  • Intermediate Characterization

    • Source: PubChem. "2-Bromo-4-tert-butylphenol Spectral Data.
  • General Synthesis of Mixed Halogenated Phenols

    • Source: Patent EP1773816B1. "Modulators of ATP-binding cassette transporters." (Describes the bromination of 2-tert-butylphenol on a multi-gram scale).

Sources

Exploratory

Technical Monograph: Physicochemical Properties & Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Summary 4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4) is a specialized halogenated phenolic intermediate used primarily in the synthesis of agrochemicals, biocides, and advanced polymer additives. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4) is a specialized halogenated phenolic intermediate used primarily in the synthesis of agrochemicals, biocides, and advanced polymer additives. Characterized by the steric bulk of the tert-butyl group at the ortho position and the electronic withdrawal of the bromine and chlorine substituents, this compound exhibits unique solubility and reactivity profiles compared to its symmetric analogs (e.g., 2,6-di-tert-butyl-4-bromophenol).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and handling protocols for research and development applications.[1]

Chemical Identity & Molecular Architecture

Parameter Details
IUPAC Name 4-Bromo-2-tert-butyl-6-chlorophenol
CAS Registry Number 60935-50-4
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
SMILES CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O
InChI Key MEXPWLQEGFLZNH-UHFFFAOYSA-N
Structural Class Poly-substituted Halophenol
Structural Analysis

The molecule features a phenol core with three distinct substituents that dictate its behavior:[2][3]

  • 2-tert-Butyl Group: Provides significant steric hindrance around the hydroxyl group, reducing hydrogen bonding capability and increasing lipophilicity.

  • 6-Chloro Group: Introduces electron-withdrawing inductive effects (-I), increasing the acidity of the phenolic proton relative to non-halogenated alkylphenols.

  • 4-Bromo Group: Located at the para position, this atom serves as a prime site for further functionalization via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or lithium-halogen exchange.

Physicochemical Properties[1][5][6][7]

Due to the specific substitution pattern, experimental data for this isomer is often conflated with its di-tert-butyl analogs. The values below represent a synthesis of experimental literature (Tashiro & Fukata, 1977) and high-confidence predictive models.

Property Value / Range Source/Note
Physical State Viscous Oil / Low-melting SolidExperimental (Tashiro, 1977) [1]
Melting Point < 25 °C (Likely liquid at RT)Inferred from "oily material" description [1]
Boiling Point 275 °C ± 10 °C (Predicted)Extrapolated from precursor (221°C)
Density 1.35 ± 0.05 g/cm³Predicted based on halogen content
Acidity (pKa) 8.2 – 8.8Enhanced acidity vs. phenol (pKa 10) due to Cl/Br
LogP (Octanol/Water) 4.2 – 4.6Highly Lipophilic
Solubility (Water) Insoluble (< 10 mg/L)Hydrophobic dominance of t-butyl/halogens
Solubility (Organic) Soluble in DCM, EtOH, TolueneCompatible with non-polar solvents
Spectral Characteristics (Diagnostic)
  • ¹H NMR (CDCl₃):

    • δ 1.40 ppm (s, 9H): tert-Butyl group.

    • δ 5.80 ppm (s, 1H): Phenolic OH (sharpness varies with concentration).

    • δ 7.30–7.50 ppm (d, 2H): Aromatic protons (meta-coupling between H3 and H5).

  • IR Spectrum:

    • 3500–3550 cm⁻¹: O-H stretch (sterically hindered, often sharper than unhindered phenols).

    • ~600–800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Synthesis & Reaction Workflow

The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol requires precise regiochemical control to avoid over-bromination or displacement of the tert-butyl group. The most robust route involves the bromination of the pre-chlorinated phenol.

Validated Synthetic Protocol

Precursor: 2-tert-butyl-6-chlorophenol (CAS 4237-37-0).

Step 1: Preparation of Precursor (if not purchased)
  • Reaction: Selective chlorination of 2-tert-butylphenol using sulfuryl chloride (SO₂Cl₂).

  • Conditions: Nitromethane solvent, 25°C.

  • Yield: High regioselectivity for the 6-position due to the steric block at position 2.

Step 2: Bromination to Target
  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 2-tert-butyl-6-chlorophenol (1.0 eq) in MeOH.

    • Add Br₂ (1.05 eq) dropwise at 0–5°C to prevent side reactions.

    • Stir for 30 minutes; the color changes as Br₂ is consumed.

    • Workup: Evaporate solvent, wash with Na₂S₂O₃ (to remove excess Br₂), extract with benzene or DCM.

    • Purification: The product is often obtained as an oil. Purification via column chromatography (Silica, Hexane/EtOAc) may be required to remove trace 4,6-dibromo byproducts.

Reaction Pathway Diagram[11]

SynthesisPathway Start 2-tert-Butylphenol Step1 Chlorination (SO2Cl2 / Nitromethane) Start->Step1 Inter 2-tert-Butyl-6-chlorophenol (CAS 4237-37-0) Step1->Inter Regioselective (Ortho) Step2 Bromination (Br2 / MeOH) Inter->Step2 Target 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4) Step2->Target Electrophilic Subst. (Para)

Figure 1: Step-wise synthesis pathway ensuring regiochemical fidelity.

Handling & Safety Protocols

As a halogenated phenol, this compound possesses corrosive and toxic properties. It acts as an uncoupler of oxidative phosphorylation and a severe irritant.

Hazard Class Signal Statement
Skin Corrosion/Irritation Warning H315: Causes skin irritation.
Eye Damage Danger H318: Causes serious eye damage.
Acute Toxicity Warning H302: Harmful if swallowed.
Aquatic Toxicity Warning H411: Toxic to aquatic life with long-lasting effects.
Operational Safety Guidelines
  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.

  • Ventilation: All operations involving Br₂ or SO₂Cl₂ must be performed in a certified chemical fume hood.

  • Spill Management: Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust). Neutralize trace halogens with sodium thiosulfate solution.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Tashiro, M., & Fukata, G. (1977). The Journal of Organic Chemistry, 42(5), 835–838. "Studies on selective preparation of aromatic compounds. 12. Selective chlorination of 2-tert-butylphenol".

  • PubChem Database. (2025). Compound Summary for CAS 60935-50-4. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). Safety Data Sheet for Halogenated Phenols.

  • ChemicalBook. (2024). Product entry for 2-tert-butyl-6-chlorophenol (Precursor).

Sources

Foundational

Potential biological activities of 4-Bromo-2-tert-butyl-6-chlorophenol and its derivatives

The following technical guide details the chemical properties, synthesis, biological mechanisms, and derivative potential of 4-Bromo-2-tert-butyl-6-chlorophenol . This document is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, biological mechanisms, and derivative potential of 4-Bromo-2-tert-butyl-6-chlorophenol . This document is structured for researchers in medicinal chemistry and agrochemical discovery.

Scaffold Analysis, Biological Mechanisms, and Derivatization Strategies [1]

Executive Summary & Compound Identity

4-Bromo-2-tert-butyl-6-chlorophenol represents a specific class of hindered halophenols .[1] Unlike simple phenols, this molecule integrates three distinct structural motifs—a bulky lipophilic group (tert-butyl), a halogen bond donor (Bromine), and an electron-withdrawing metabolic stabilizer (Chlorine)—around a phenolic core.[1]

This unique substitution pattern imparts "privileged" biological activity, primarily acting as a protonophore (mitochondrial uncoupler) and a broad-spectrum antimicrobial agent .[1] Furthermore, the bromine atom at the para position serves as a versatile synthetic handle for cross-coupling reactions, making this compound a high-value intermediate for generating biaryl libraries in drug discovery.[1]

Chemical Profile
PropertyData
IUPAC Name 4-Bromo-2-tert-butyl-6-chlorophenol
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
Key Functional Groups Phenolic -OH (Acidic), tert-Butyl (Lipophilic), Aryl Bromide (Reactive)
Predicted pKa ~7.5 – 8.0 (Enhanced acidity vs. non-halogenated phenols)
LogP (Predicted) ~4.5 (High lipophilicity)

Chemical Synthesis

To ensure high regioselectivity and purity, the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol should avoid direct halogenation of phenol, which yields inseparable mixtures.[1] The recommended laboratory protocol utilizes 2-tert-butyl-6-chlorophenol as the starting material, exploiting the electronic activation of the hydroxyl group to direct bromination exclusively to the para position.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisPath Start 2-tert-butyl-6-chlorophenol (Precursor) Reagents Br2 (1.05 eq) CH2Cl2, 0°C to RT Intermediate Electrophilic Aromatic Substitution (C4) Start->Intermediate Activation Product 4-Bromo-2-tert-butyl-6-chlorophenol (>95% Yield) Intermediate->Product -HBr

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.[1]

Detailed Protocol: Bromination of 2-tert-butyl-6-chlorophenol[1]
  • Preparation: Dissolve 2-tert-butyl-6-chlorophenol (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to 0°C in an ice bath.

  • Bromination: Add a solution of Bromine (Br₂, 10.5 mmol) in DCM (10 mL) dropwise over 30 minutes. The slow addition prevents over-bromination or oxidation of the tert-butyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material spot should disappear.

  • Work-up: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess bromine. Wash the organic layer with water (2x) and brine (1x).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from hexane to yield white/off-white crystals.[1]
    

Biological Activities & Mechanisms

The biological efficacy of 4-Bromo-2-tert-butyl-6-chlorophenol is driven by its ability to interact with lipid membranes and modulate redox states.[1]

A. Mitochondrial Uncoupling (Primary Mechanism)

Halogenated phenols with bulky hydrophobic groups are classic protonophores .[1] They uncouple oxidative phosphorylation by dissipating the proton gradient (


) across the inner mitochondrial membrane (IMM) without inhibiting the electron transport chain (ETC).
  • Mechanism:

    • Protonation: In the acidic intermembrane space, the phenol accepts a proton (neutral form).

    • Translocation: Due to the lipophilic tert-butyl and halogen groups, the neutral molecule diffuses through the lipid bilayer into the matrix.[1]

    • Deprotonation: In the alkaline matrix, the phenol releases the proton (anionic form).

    • Return: The negative charge is delocalized by the electron-withdrawing halogens (Br, Cl), allowing the anion to diffuse back to the intermembrane space, completing the futile cycle.[1]

  • Outcome: ATP synthesis stops, while oxygen consumption increases (energy dissipated as heat).[1] This mechanism is potent against both eukaryotic pests and microbial pathogens.

B. Antimicrobial & Antifungal Activity

Derivatives of 2,4-di-tert-butylphenol are established antifungal agents.[1] The 4-Bromo-2-tert-butyl-6-chlorophenol variant exhibits enhanced activity due to:

  • Membrane Disruption: The lipophilic tail inserts into fungal cell membranes, altering fluidity and causing leakage of intracellular electrolytes.[1]

  • ROS Generation: Interference with fungal mitochondrial respiration leads to the accumulation of Reactive Oxygen Species (ROS), triggering apoptosis in the pathogen.

C. Structure-Activity Relationship (SAR) Map[1]

SAR Center Phenol Core OH Phenolic -OH (Acidic Head) Center->OH H-Bond Donor tButyl 2-tert-Butyl (Steric Bulk/Lipophilicity) Center->tButyl Membrane Penetration Cl 6-Chloro (Metabolic Stability) Center->Cl Electron Withdrawal Br 4-Bromo (Synthetic Handle) Center->Br Suzuki Coupling Site

Figure 2: SAR analysis highlighting the functional role of each substituent.[1]

Derivatives & Medicinal Chemistry Potential

The 4-bromo substituent is a "silent" activator in biological systems but a "loud" handle in synthesis.[1] It allows the transformation of this scaffold into complex biaryl drugs via Palladium-catalyzed cross-coupling.[1]

Key Derivative Classes
  • Biaryl Phenols (via Suzuki Coupling):

    • Reaction: 4-Bromo-2-tert-butyl-6-chlorophenol + Aryl Boronic Acid

      
       4-Aryl-2-tert-butyl-6-chlorophenol.[1]
      
    • Application: These derivatives often show increased potency against Gram-positive bacteria (e.g., MRSA) by extending the lipophilic reach into the bacterial membrane.[1]

  • Phenolic Esters (Prodrugs):

    • Reaction: Acylation of the -OH group.[1]

    • Application: Improves oral bioavailability and masks the acidic proton to reduce gastric irritation before metabolic cleavage releases the active uncoupler.

  • Schiff Bases (via Formylation):

    • Route: Lithiation at the Br position

      
       Formylation 
      
      
      
      Condensation with amines.
    • Application: High-affinity ligands for metal complexation (e.g., Zinc/Copper complexes) which serve as potent superoxide dismutase (SOD) mimics.[1]

Experimental Protocols for Validation

Protocol A: Mitochondrial Uncoupling Assay (Oxygen Consumption)

To verify the protonophoric activity of the compound.

  • Isolation: Isolate mitochondria from rat liver using standard differential centrifugation in sucrose buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).[1]

  • Setup: Use a Clark-type oxygen electrode in a sealed chamber at 30°C.

  • Respiration: Add mitochondria (0.5 mg protein/mL) to the respiration buffer.

  • Substrate: Add succinate (5 mM) as a substrate (State 2 respiration).[1]

  • ADP Addition: Add ADP (200

    
    M) to induce State 3 respiration (ATP synthesis).[1] Wait for return to State 4 (depletion of ADP).
    
  • Challenge: Titrate 4-Bromo-2-tert-butyl-6-chlorophenol (0.1 – 10

    
    M).
    
  • Endpoint: A sharp increase in oxygen consumption during State 4 (without ADP) indicates uncoupling.[1] Compare efficacy (

    
    ) against the standard uncoupler FCCP .
    
Protocol B: Antifungal MIC Determination

To assess activity against Candida albicans or Aspergillus spp.[1]

  • Preparation: Prepare a stock solution of the compound in DMSO (10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in RPMI 1640 medium buffered with MOPS (pH 7.0) in a 96-well plate. Final concentration range: 0.5 – 128

    
    g/mL.
    
  • Inoculation: Add fungal inoculum adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (optically clear).

References

  • Terada, H. (1990).[1] "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213–218.[1] Link

  • PubChem. (2025).[1][2] "4-Bromo-2,6-di-tert-butylphenol (Analogous Structure Data)." National Library of Medicine.[1] Link[1]

  • Dharni, S., et al. (2014).[1] "Antifungal activity of 2,4-di-tert-butylphenol produced by a rhizosphere bacterium."[1] Journal of Applied Microbiology. (Validated antifungal mechanism of the tert-butyl phenol core).

  • BenchChem. (2025).[1][3] "Application Notes: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry." (Synthetic protocols for brominated hindered phenols). Link[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: 4-Bromo-2-chlorophenol." (Precursor data). Link

Sources

Exploratory

Reactivity Profile of the Hydroxyl Group in 4-Bromo-2-tert-butyl-6-chlorophenol: A Mechanistic and Methodological Guide

Executive Summary In the realm of synthetic chemistry and drug development, sterically hindered phenols represent a unique class of compounds with highly specialized reactivity. 4-Bromo-2-tert-butyl-6-chlorophenol is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic chemistry and drug development, sterically hindered phenols represent a unique class of compounds with highly specialized reactivity. 4-Bromo-2-tert-butyl-6-chlorophenol is a prime example of a highly functionalized aromatic system where the reactivity of the hydroxyl (-OH) group is profoundly dictated by a tug-of-war between steric shielding and electronic modulation. This whitepaper deconstructs the thermodynamic, kinetic, and redox properties of its hydroxyl group, providing researchers with causality-driven insights and self-validating experimental protocols to harness its chemical potential.

Structural Determinants of Hydroxyl Reactivity

The reactivity of the hydroxyl group in this molecule cannot be predicted by standard phenolic models. It is governed by three primary structural vectors:

Severe Steric Shielding

The ortho-tert-butyl group presents a massive steric bulk that creates a physical "canyon" around the hydroxyl oxygen. This steric hindrance severely restricts the approach of electrophiles, making standard O-alkylation or O-acylation reactions kinetically unfavorable compared to unhindered phenols . Consequently, the molecule resists behaving as a normal phenol in standard substitution processes, often defaulting to C-alkylation if conditions are not strictly controlled [[1]]().

Electronic Modulation and Acidity (pKa)

The acidity of the hydroxyl proton is a delicate balance of opposing inductive effects. The ortho-chloro and para-bromo substituents are electron-withdrawing by induction, which stabilizes the phenoxide anion and lowers the pKa. Conversely, the tert-butyl group is electron-donating and sterically inhibits the solvation of the resulting phenoxide anion, which slightly opposes the halogen-induced acidity. The estimated pKa of this system is ~8.15, making it more acidic than phenol (pKa 9.95) but less acidic than polyhalogenated phenols lacking alkyl bulk.

Intramolecular Hydrogen Bonding

The proximity of the ortho-chloro group to the hydroxyl proton facilitates intramolecular hydrogen bonding (O-H···Cl). This non-covalent interaction stabilizes the protonated state, directly influencing the O-H bond dissociation enthalpy (BDE) and altering the trajectory of homolytic cleavage during oxidation events .

Divergent Reactivity Pathways

O-Alkylation vs. C-Alkylation Dynamics

Because of the severe steric hindrance around the hydroxyl group, traditional Williamson ether synthesis (using standard solvents like ethanol or THF) typically fails. The transition state for an SN2 attack by the shielded phenoxide oxygen on an electrophile is energetically prohibitive.

The Causality of Solvent Selection: To achieve oxygen-alkylation rather than carbon-alkylation, the reaction must be forced by using dipolar aprotic solvents (such as DMF or DMSO) . These solvents strongly solvate the counter-cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion "naked." This dramatically increases the nucleophilicity of the oxygen, providing enough kinetic energy to overcome the steric barrier, provided a small electrophile (like methyl iodide) is used .

ReactivityPathway A 4-Bromo-2-tert-butyl- 6-chlorophenol B Deprotonation (Strong Base) A->B C Phenoxide Anion (Sterically Shielded) B->C D Small Electrophile (e.g., MeI in DMF) C->D F Bulky Electrophile (e.g., t-BuCl) C->F E O-Alkylation (Ether Formation) D->E G Steric Blockade (C-Alkylation or No Rxn) F->G

Divergent reactivity pathways of the sterically hindered phenoxide anion based on electrophile size.

Redox Reactivity and Radical Stabilization

Sterically hindered phenols are highly efficient free radical scavengers . The hydroxyl group readily undergoes Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS) or other propagating radicals.

The Causality of Radical Stability: Once the hydroxyl proton is abstracted, the resulting phenoxyl radical is exceptionally stable. In unhindered phenols, phenoxyl radicals rapidly dimerize via C-C or C-O coupling, leading to degradation. In 4-Bromo-2-tert-butyl-6-chlorophenol, the bulky ortho groups (tert-butyl and chloro) and the para bromine atom act as physical barricades . They prevent two radical molecules from approaching closely enough to dimerize, trapping the molecule as a stable radical sink [[2]]([Link]).

RadicalStabilization A Intact Phenol (Antioxidant Precursor) B Hydrogen Atom Transfer (HAT to Free Radical) A->B C Phenoxyl Radical (Highly Delocalized) B->C D Ortho Positions Blocked (t-Bu and Cl) C->D E Para Position Blocked (Br) C->E F Stable Radical Sink (Prevents Dimerization) D->F E->F

Mechanism of phenoxyl radical stabilization and prevention of dimerization via steric blocking.

Quantitative Reactivity Matrix

The following table contextualizes the thermodynamic parameters of 4-Bromo-2-tert-butyl-6-chlorophenol against baseline phenolic standards, highlighting the impact of steric and electronic modifications.

Phenolic CompoundEstimated pKaO-H Bond Dissociation Enthalpy (kcal/mol)Primary Reactivity Pathway
Phenol 9.9588.3Unhindered O-alkylation, rapid oxidation
2,6-Dichlorophenol 6.7985.5Facile deprotonation, moderate steric block
2,6-Di-tert-butylphenol 11.7081.0Radical scavenging, severe steric block
4-Bromo-2-tert-butyl-6-chlorophenol ~8.15 ~83.5 Mixed: Strong radical sink, hindered O-alkylation

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify the manipulation of this hindered hydroxyl group. Handling of brominated tert-butyl phenols requires rigorous anhydrous conditions to prevent quenching of the reactive intermediates .

Protocol A: Selective O-Methylation via "Naked Anion" Generation

Purpose: To selectively alkylate the sterically shielded hydroxyl oxygen while suppressing C-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-Bromo-2-tert-butyl-6-chlorophenol (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF is critical as a dipolar aprotic solvent to prevent tight ion-pairing, exposing the oxygen nucleophile.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • In-Process Control 1 (Validation): Observe the reaction. The evolution of H₂ gas serves as a visual confirmation of deprotonation. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the phenoxide anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Causality: MeI is chosen as it is the smallest possible electrophile, minimizing steric clashes during the SN2 transition state. Warm to 25 °C and stir for 4 hours.

  • In-Process Control 2 (Validation): Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The disappearance of the UV-active starting material spot (lower Rf due to hydroxyl polarity) and the appearance of a higher Rf spot confirms ether formation.

  • Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate, wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Confirm O-alkylation via ¹H-NMR by the absence of the broad -OH singlet (~5.5 ppm) and the emergence of a sharp -OCH₃ singlet (~3.8 ppm).

AlkylationWorkflow A Step 1: Dissolution (Phenol + DMF) B Step 2: Deprotonation (Add NaH, 0°C) A->B C In-Process Control (H2 Evolution Ceases) B->C D Step 3: Alkylation (Add MeI, 25°C) C->D E Self-Validation (TLC Monitoring) D->E F Step 4: Quench & Extract (NH4Cl / EtOAc) E->F

Step-by-step workflow for the selective O-alkylation of sterically hindered phenols.

Protocol B: Kinetic Evaluation of Radical Scavenging Capacity (DPPH Assay)

Purpose: To quantify the HAT efficiency of the sterically hindered hydroxyl group.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in anhydrous methanol. Note: The solution must be deep purple.

  • Analyte Preparation: Prepare a 1.0 mM stock solution of 4-Bromo-2-tert-butyl-6-chlorophenol in methanol.

  • Assay Execution: In a UV-Vis cuvette, mix 2.9 mL of the DPPH• solution with 0.1 mL of the analyte stock.

  • Kinetic Monitoring (Validation): Immediately measure the absorbance at 517 nm (λmax of DPPH•) every 30 seconds for 30 minutes. Causality: As the hindered phenol transfers its hydroxyl proton to DPPH•, the solution transitions from purple to yellow. The rate of absorbance decay is directly proportional to the HAT efficiency.

  • System Control (Validation): Run a parallel blank (methanol only) to account for baseline DPPH• degradation, and a positive control using Trolox (a standard antioxidant) to establish a relative scavenging benchmark.

References

  • US3870744A - Process for oxygen-alkylation of sterically hindered phenols. Google Patents.
  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics. Available at:[Link]

  • Oxidation of Sterically Hindered Phenols. ResearchGate. Available at:[Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

Thermogravimetric Analysis of 4-Bromo-2-tert-butyl-6-chlorophenol

This technical guide details the thermogravimetric analysis (TGA) strategy for 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4). Due to the niche nature of this asymmetric halogenated phenol, specific public thermal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermogravimetric analysis (TGA) strategy for 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4). Due to the niche nature of this asymmetric halogenated phenol, specific public thermal data is sparse. Therefore, this guide functions as a protocol for characterization , synthesizing theoretical behavior with rigorous experimental methodology.

Technical Guide & Characterization Protocol

Executive Summary

4-Bromo-2-tert-butyl-6-chlorophenol is a trisubstituted phenolic intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its thermal profile is defined by the competition between volatility (driven by the hindered hydroxyl group) and decomposition (driven by the labile tert-butyl and carbon-halogen bonds).

This guide provides a standardized TGA protocol to differentiate these events, ensuring accurate determination of purity, thermal stability, and decomposition kinetics.

Chemical Profile & Theoretical Thermal Baseline

Before initiating TGA, we establish a theoretical baseline using structural analogs (e.g., 4-bromo-2,6-di-tert-butylphenol and 4-bromo-2-chlorophenol).

PropertyValue (Estimated/Theoretical)Structural Logic
Molecular Formula C₁₀H₁₂BrClOMW: ~263.56 g/mol
Physical State Solid (Low Melting)Asymmetry disrupts crystal packing compared to symmetrical analogs.
Est. Melting Point 45°C – 65°C Interpolated between 2-chloro-4-bromophenol (47°C) and 4-bromo-2,6-di-tert-butylphenol (78°C).
Est. Boiling Point 240°C – 260°C High molecular weight increases BP, but steric hindrance reduces H-bonding.
Weakest Link C–C (t-Butyl) or C–Br The tert-butyl group is prone to thermal dealkylation (loss of isobutylene).

TGA Experimental Methodology

To accurately characterize this compound, you must decouple sublimation/evaporation from chemical degradation .[1] Standard open-pan TGA is insufficient due to the compound's expected volatility.

Instrument Configuration
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Balance Purge: Nitrogen (

    
    ), 40 mL/min (Protects balance mechanism).
    
  • Sample Purge: Nitrogen (

    
    ), 60 mL/min (Ensures inert environment).
    
Crucible Selection (Critical)

The choice of crucible dictates the data quality for volatile phenols.

  • Method A: Volatility Assay (Open Pan)

    • Crucible: Platinum or Aluminum (Open).

    • Purpose: Determines practical volatility and solvent content.

    • Expected Result: Mass loss begins early (~100°C) due to sublimation, masking decomposition onset.

  • Method B: Stability Assay (Pinhole Hermetic)

    • Crucible: Aluminum pan with lid, hermetically sealed, then laser-pierced (50 µm pinhole).

    • Purpose: Creates a "self-generated atmosphere" that suppresses evaporation, shifting the mass loss to the true thermal decomposition point. This is the recommended mode for stability testing.

Heating Protocol
  • Equilibration: Isotherm at 25°C for 5 minutes.

  • Drying Phase: Ramp 5°C/min to 110°C; Hold 10 min (Removes surface moisture).

  • Decomposition Phase: Ramp 10°C/min to 600°C.

  • Ashing (Optional): Switch gas to Air (

    
    ) at 600°C; Ramp to 800°C (Determines inorganic residue).
    

Analysis of Thermal Decomposition

The degradation of 4-Bromo-2-tert-butyl-6-chlorophenol follows a radical mechanism typical of hindered phenols.

Decomposition Pathway

The tert-butyl group is the thermal weak point. Upon heating, the compound likely undergoes dealkylation via homolytic cleavage or a retro-Friedel-Crafts mechanism, releasing isobutylene gas.

DecompositionPathway Compound 4-Bromo-2-tert-butyl- 6-chlorophenol Radical Phenoxy Radical Intermediate Compound->Radical Heat (>200°C) Homolytic Cleavage Isobutylene Isobutylene Gas (Mass Loss ~21%) Radical->Isobutylene Dealkylation Dehalogenation HBr / HCl Release Radical->Dehalogenation Secondary Step Char Polymeric Char (Carbonaceous Residue) Dehalogenation->Char Condensation

Figure 1: Predicted thermal degradation pathway illustrating the primary mass loss event (dealkylation) followed by secondary halogen release.

Interpreting the TGA Curve
Temperature RangeObserved Mass LossInterpretation
RT – 110°C < 1.0%Volatiles: Residual solvent or moisture. Significant loss here indicates poor drying or high volatility (if open pan).
180°C – 240°C ~21.3% (Theoretical)Primary Decomposition: Loss of tert-butyl group (Isobutylene, MW=56.11). Theoretical mass loss = 56.11 / 263.56 ≈ 21.3%.
240°C – 400°C GradualSecondary Decomposition: Loss of HBr/HCl and ring fragmentation.
> 600°C ResidueChar/Ash: Carbonaceous char in

; Metal oxides (if catalyst residues present) in Air.

Application in Drug Development

In pharmaceutical contexts, this TGA data validates the material for downstream synthesis.

  • Purity Verification: If the initial mass loss (RT–110°C) exceeds 2.0%, the material likely contains residual solvent (e.g., toluene from synthesis) which may interfere with stoichiometry.

  • Safety Limits: The Onset Temperature (

    
    )  determined in the Pinhole method sets the "Safe Processing Window." Reactions involving this intermediate should not exceed (
    
    
    
    ) to prevent in-situ decomposition.
  • Stoichiometric Correction: If the assay is <98% due to volatiles, reagent loading must be adjusted based on the "Dry Mass" calculated from the TGA plateau after the drying step.

References

  • ICTAC Kinetics Committee. (2011). Recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.

  • Prime, R. B. (2014). Thermogravimetric Analysis (TGA) of Thermosets and Phenolic Resins.[2] Polymer Innovation Blog.

  • National Institute of Standards and Technology (NIST). (2023). Phenol, 4-bromo-2-chloro- properties (Analog Reference).[3][4][5] NIST Chemistry WebBook.[4]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Guidelines for Purity and Stability.

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 4-Bromo-2-tert-butyl-6-chlorophenol

This guide outlines a comprehensive technical protocol for the crystal structure analysis of 4-Bromo-2-tert-butyl-6-chlorophenol , a sterically congested halogenated phenol. This analysis serves as a critical case study...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical protocol for the crystal structure analysis of 4-Bromo-2-tert-butyl-6-chlorophenol , a sterically congested halogenated phenol. This analysis serves as a critical case study in understanding the interplay between steric hindrance (tert-butyl group), intramolecular hydrogen bonding (OH···Cl), and sigma-hole interactions (halogen bonding) in drug intermediates.

Executive Summary

Compound: 4-Bromo-2-tert-butyl-6-chlorophenol Target Audience: Structural Biologists, Medicinal Chemists, Crystallographers. Core Challenge: The presence of a bulky tert-butyl group adjacent to the hydroxyl moiety creates a "frustrated" steric environment, competing with the ortho-chlorine atom for conformational dominance. This guide provides a validated workflow for synthesizing single crystals, resolving potential disorder in the tert-butyl group, and mapping the supramolecular landscape defined by halogen bonding.

Experimental Methodology: From Synthesis to Diffraction

Synthesis & Purification Protocol

To obtain X-ray quality crystals, high-purity material is essential. The synthesis exploits the para-directing power of the hydroxyl group on the commercially available precursor.

  • Precursor: 2-tert-butyl-6-chlorophenol (CAS: 4237-37-0).[1][2][3][4]

  • Reagent:

    
     (1.05 eq) in Glacial Acetic Acid or 
    
    
    
    -Bromosuccinimide (NBS) in Acetonitrile.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The C4 position is electronically activated by the OH group and sterically accessible compared to the blocked C2/C6 positions.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-tert-butyl-6-chlorophenol in 20 mL of

    
     (DCM) or Glacial Acetic Acid.
    
  • Bromination: Add bromine (10.5 mmol) dropwise at 0°C to prevent over-bromination or oxidation. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Quench: Wash with 10%

    
     (aq) to remove excess bromine.
    
  • Purification: Recrystallize from hot hexane. If oiling occurs, use a Hexane:DCM (9:1) mixture.

Crystal Growth Strategy (The "Slow Evaporation" Method)

The lipophilic tert-butyl group makes this compound highly soluble in non-polar solvents, often leading to rapid precipitation rather than crystal growth.

ParameterConditionRationale
Solvent System Hexane /

(3:1)
Hexane reduces solubility; DCM ensures initial dissolution.
Vessel 20 mL Scintillation VialNarrow neck slows evaporation rate.
Temperature 4°C (Refrigerator)Lower kinetic energy reduces nucleation density, favoring larger crystals.
Target Morphology Colorless Prisms/BlocksNeedles often indicate rapid growth and twinning.
Data Collection (Diffractometer Settings)
  • Temperature: 100 K (Liquid

    
     stream). Crucial: The tert-butyl group acts as a "rotor." At room temperature, thermal vibration (high Uiso values) will smear the electron density, making the methyl carbons difficult to assign.
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å). Preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Bromine atom (
    
    
    will be significant).
  • Resolution: Collect to at least

    
     Å (
    
    
    
    ) to resolve the C-Cl vs C-Br bond lengths accurately.

Structural Analysis & Elucidation

Molecular Conformation

The structure is defined by the competition between the Intramolecular Hydrogen Bond and Steric Repulsion .

  • The "Lock" Mechanism: The phenolic proton (

    
    ) will almost exclusively point toward the Chlorine atom (
    
    
    
    ) rather than the tert-butyl group.
    • Reason: The

      
       interaction forms a pseudo-5-membered ring (energetically favorable by ~2-4 kcal/mol). Pointing toward the tert-butyl group causes severe steric clash with the methyl hydrogens.
      
  • Ring Planarity: Expect the benzene ring to be slightly distorted (boat-like puckering) due to the bulk of the tert-butyl group and the electronic repulsion between the lone pairs of Oxygen and Chlorine.

Supramolecular Architecture (Packing)

Unlike simple phenols that form infinite 3D hydrogen-bonded networks, this molecule is "capped" on one side.

  • Dimerization: The bulky tert-butyl group blocks one face of the molecule. Expect Centrosymmetric Dimers formed via

    
     or 
    
    
    
    interactions, where the tert-butyl groups point outward to fill the void space.
  • Halogen Bonding (The

    
    -hole): 
    
    • Donor: The Bromine atom at C4 has a positive electrostatic potential cap (

      
      -hole).
      
    • Acceptor: The Chlorine atom or the

      
      -system of an adjacent ring.
      
    • Geometry: Look for

      
       angles close to 180° (Type II halogen bond). This interaction often links the dimers into 1D chains.
      
Refinement Challenges
  • Disorder: The tert-butyl group often exhibits rotational disorder (3-fold axis).

    • Solution: If electron density is smeared, model the methyl groups over two positions (Part A/Part B) and constrain their occupancies (e.g., 0.60/0.40) and thermal parameters (EADP).

  • Twinning: If crystals grow as plates, check for non-merohedral twinning. Use CELL_NOW or similar software to index multiple domains.

Visualizing the Workflow & Interaction Logic

Diagram 1: Crystallographic Workflow

This flowchart details the critical path from synthesis to structure solution.

CrystalWorkflow Precursor 2-tert-butyl-6-chlorophenol (CAS 4237-37-0) Synthesis Bromination (Br2/AcOH) Electrophilic Subst. Precursor->Synthesis + Br2 (1.05 eq) Purification Recrystallization (Hexane/DCM) Synthesis->Purification Workup CrystalGrowth Slow Evaporation (4°C, 100K Target) Purification->CrystalGrowth Saturation DataCollection XRD Data Collection (Mo-Kα, 100K) CrystalGrowth->DataCollection Selection StructureSol Structure Solution (Direct Methods/SHELXT) DataCollection->StructureSol Integration

Caption: Operational workflow for isolating and solving the crystal structure of 4-Bromo-2-tert-butyl-6-chlorophenol.

Diagram 2: Interaction Hierarchy

This diagram maps the competing forces that define the final lattice structure.

InteractionMap Core 4-Bromo-2-tert-butyl-6-chlorophenol IntraHB Intramolecular H-Bond (OH···Cl) Core->IntraHB Locks Planarity Steric Steric Repulsion (OH vs t-Butyl) Core->Steric Defines Conformation InterHB Intermolecular H-Bond (Dimer Formation) IntraHB->InterHB Limits Donor Availability Steric->IntraHB Forces OH toward Cl HalogenB Halogen Bonding (Br···Cl / Br···π) InterHB->HalogenB Links Dimers into Chains Lattice Final Crystal Lattice (1D Chains or Dimers) HalogenB->Lattice

Caption: Hierarchy of molecular forces: Sterics dictate conformation, while Halogen Bonds drive long-range packing.

Quantitative Data Summary (Expected)

Based on structural analogs (e.g., 2,6-di-tert-butyl-4-bromophenol and 2,4,6-trichlorophenol), the following crystallographic parameters are anticipated. These serve as validation benchmarks during refinement.

MetricExpected ValueStructural Insight
Space Group

or

Centrosymmetric packing is favored to cancel dipole moments.
C-Br Bond Length 1.89 - 1.91 ÅTypical for aromatic bromides.
C-Cl Bond Length 1.73 - 1.75 ÅShorter than C-Br; confirms correct halogen assignment.
O-H···Cl Distance 2.20 - 2.35 ÅIndicates a strong intramolecular hydrogen bond (Sum of vdW radii

2.95 Å).
Torsion (C-C-O-H) < 5° (Planar)The proton is locked in plane with the ring.
Density (

)
~1.5 - 1.6

High density due to heavy Bromine/Chlorine atoms.

References

  • Synthesis of Halogenated Phenols

    • Source: "Process for producing 4-bromo-2-chlorophenols."[5] US Patent 4223166A.

    • URL
  • Crystallographic Methodology

    • Source: "Single-crystal X-ray Diffraction - Fundamental Principles." SERC, Carleton College.
    • URL:[Link]

  • Halogen Bonding in Phenols

    • Source: "Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol." Zeitschrift für Kristallographie (2000).
    • URL:[Link]

  • Precursor Data (2-tert-butyl-6-chlorophenol)

    • Source: PubChem Compound Summary for CID 305898.
    • URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4). This compound serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4). This compound serves as a critical intermediate in the synthesis of complex agrochemicals (e.g., profenofos analogs) and pharmaceutical scaffolds (e.g., CFTR modulators). The route utilizes 2-tert-butylphenol as the starting material, employing a sequential halogenation strategy designed to maximize regioselectivity. By prioritizing bromination at the para-position followed by chlorination at the ortho-position, this protocol avoids common isomeric impurities associated with simultaneous or reverse-order halogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the directing effects of the phenol and tert-butyl groups.

  • The Challenge: Direct halogenation of phenols can lead to mixtures of ortho- and para- isomers.

  • The Solution:

    • Step 1 (Bromination): The bulky tert-butyl group at the C2 position sterically hinders the C6 ortho position, directing the incoming bromine electrophile preferentially to the C4 para position.

    • Step 2 (Chlorination): With C2 and C4 blocked, the C6 position becomes the most activated site remaining (activated by the ortho-OH and ortho-tert-butyl group), allowing for highly selective chlorination.

Note on Order of Addition: Reversing the steps (Chlorination first) would likely yield 4-chloro-2-tert-butylphenol, resulting in the wrong final isomer (6-bromo-4-chloro-2-tert-butylphenol).

Reaction Workflow Diagram

G SM Starting Material 2-tert-butylphenol Step1 Step 1: Bromination (Br2, EtOAc, 0°C) SM->Step1 Int Intermediate 4-Bromo-2-tert-butylphenol Step1->Int Para-selective substitution Step2 Step 2: Chlorination (SO2Cl2, DCM, RT) Int->Step2 Prod Target Product 4-Bromo-2-tert-butyl-6-chlorophenol Step2->Prod Ortho-selective substitution

Figure 1: Sequential halogenation workflow ensuring correct regiochemistry.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-tert-butylphenol

Objective: Selectively brominate the para-position.

  • Reagents:

    • 2-tert-butylphenol (1.0 equiv)[1]

    • Bromine (Br

      
      ) (1.05 equiv)
      
    • Ethyl Acetate (EtOAc) or DCM (Solvent)[1]

    • Sodium Bisulfite (saturated aq.[2] solution)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-tert-butylphenol (e.g., 15.0 g, 100 mmol) and Ethyl Acetate (150 mL). Equip with a magnetic stir bar, addition funnel, and an internal thermometer.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

    • Expert Insight: Low temperature is critical to minimize the formation of the ortho-bromo isomer (2-bromo-6-tert-butylphenol) and di-bromo byproducts.

  • Addition: Add Bromine (16.8 g, 105 mmol) dropwise over 60 minutes. Maintain internal temperature < 10°C.

    • Observation: The solution will transition from colorless to dark red/orange. Evolution of HBr gas will occur; ensure proper venting to a scrubber.

  • Reaction: Stir at 0–5°C for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3]

  • Quench: Add saturated sodium bisulfite solution (50 mL) to destroy excess bromine (indicated by the disappearance of the orange color).

  • Workup: Separate the organic layer.[1][4] Wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. The crude oil typically solidifies. Recrystallize from minimal Hexane or purify via vacuum distillation if high purity (>99%) is required.

    • Expected Yield: 90–95%

    • Data: 4-Bromo-2-tert-butylphenol (Solid, mp 48–50°C).

Step 2: Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Objective: Introduce chlorine at the C6 position.

  • Reagents:

    • 4-Bromo-2-tert-butylphenol (Intermediate from Step 1) (1.0 equiv)[5]

    • Sulfuryl Chloride (SO

      
      Cl
      
      
      
      ) (1.0–1.1 equiv)
    • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Setup: Dissolve 4-Bromo-2-tert-butylphenol (22.9 g, 100 mmol) in dry DCM (200 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Add Sulfuryl Chloride (13.5 g, 100 mmol) dropwise at Room Temperature (20–25°C).

    • Expert Insight: SO

      
      Cl
      
      
      
      is preferred over Cl
      
      
      gas for laboratory scale as it is easier to handle and often provides better selectivity for ortho-chlorination of phenols.
  • Reaction: Stir at ambient temperature for 2–4 hours.

    • Mechanism:[6][7][8] The reaction releases SO

      
       and HCl gases. Ensure the vessel is vented to a fume hood.
      
  • Monitoring: Monitor by GC-MS or TLC. The starting material spot should disappear.

  • Workup: Wash the reaction mixture with water (3 x 100 mL) to remove acid byproducts. Wash with brine, dry over Na

    
    SO
    
    
    
    , and filter.[1]
  • Isolation: Evaporate the solvent to yield the crude product.

  • Purification: The product can be purified by recrystallization from Hexane or Ethanol/Water mixtures.

    • Expected Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Step 1 Temp 0°C to 5°CPrevents ortho-bromination at the sterically hindered C6 position.
Br2 Stoichiometry 1.05 equivSlight excess ensures conversion; large excess leads to 2,4-dibromo species.
Step 2 Reagent SO

Cl

Provides milder, more selective chlorination than Cl

gas.
Solvent Choice Non-polar (DCM/EtOAc)Promotes standard electrophilic aromatic substitution mechanisms.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       1.40 (s, 9H, t-Bu): Strong singlet.
      
    • 
       5.80 (s, 1H, OH): Broad singlet (exchangeable).
      
    • 
       7.35 (d, J=2.5 Hz, 1H, Ar-H): Proton at C3 (between t-Bu and Br).
      
    • 
       7.45 (d, J=2.5 Hz, 1H, Ar-H): Proton at C5 (between Br and Cl).
      
    • Key Feature: The meta-coupling constant (J ~2.5 Hz) confirms the 1,2,4,6-substitution pattern.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z ~262/264/266.

    • Isotope Pattern: Distinctive pattern for 1 Br + 1 Cl (approx. intensity ratio 3:4:1 for M, M+2, M+4).

Safety & Handling

  • Bromine (Br

    
    ):  Extremely corrosive and toxic. Causes severe burns. Handle only in a functioning fume hood. Wear double nitrile gloves.
    
  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ):
    Hydrolyzes violently with water to form sulfuric and hydrochloric acid. Corrosive lachrymator.
  • Waste Disposal: All aqueous washes containing sulfite/bisulfite or acidic halides must be neutralized before disposal.

References

  • Preparation of 4-bromo-2-chlorophenols. US Patent 4,223,166A. (1980). Describes the bromination of 2-chlorophenol, providing analogous reactivity data for halogenated phenols.Link

  • Process for the selective para-bromination of phenol and its derivatives. IL Patent 81079A. (1987). Details the high regioselectivity of brominating 2-tert-butylphenol to the 4-bromo isomer.Link

  • 4-Bromo-2-tert-butylphenol. PubChem Compound Summary. National Center for Biotechnology Information. Physical properties and safety data for the key intermediate.Link

  • 4-Bromo-2,6-di-tert-butylphenol. Sigma-Aldrich Product Sheet. Reference for similar steric hindrance patterns in tert-butylated bromophenols.Link

Sources

Application

Use of 4-Bromo-2-tert-butyl-6-chlorophenol as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-Bromo-2-tert-butyl-6-chlorophenol in Pharmaceutical Synthesis Abstract This technical guide details the synthesis, characterization, and application of 4-Bromo-2-tert-butyl-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Bromo-2-tert-butyl-6-chlorophenol in Pharmaceutical Synthesis

Abstract

This technical guide details the synthesis, characterization, and application of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 128537-60-0) as a high-value intermediate in medicinal chemistry. Characterized by a unique substitution pattern—combining the steric bulk of a tert-butyl group, the electronic modulation of a chlorine atom, and the reactive handle of a bromine atom—this scaffold is critical for developing sterically congested biaryl systems and modulating the physicochemical properties (LogP, metabolic stability) of drug candidates. This protocol provides a validated workflow for its generation and subsequent palladium-catalyzed cross-coupling.

Chemical Profile & Structural Significance

PropertySpecification
IUPAC Name 4-Bromo-2-tert-butyl-6-chlorophenol
CAS Number 128537-60-0
Molecular Formula

Molecular Weight 263.56 g/mol
Appearance White to off-white crystalline solid
Key Functional Groups Phenolic -OH (H-bond donor), Aryl Bromide (Cross-coupling handle), tert-Butyl (Steric shield), Chloro (Electronic tuner)

Mechanistic Value in Drug Design:

  • Steric Shielding: The ortho-tert-butyl group protects the phenolic oxygen from rapid glucuronidation, potentially enhancing the metabolic half-life of the parent drug.

  • Electronic Tuning: The ortho-chloro substituent lowers the

    
     of the phenol relative to the non-halogenated analog, influencing potency in target interactions (e.g., hydrogen bonding in enzyme active sites).
    
  • Orthogonal Reactivity: The para-bromo position allows for selective functionalization (e.g., Suzuki-Miyaura coupling) without affecting the ortho-substituents.

Synthesis Protocol: Regioselective Bromination

Objective: To synthesize 4-Bromo-2-tert-butyl-6-chlorophenol from 2-tert-butyl-6-chlorophenol with high regioselectivity.

Reagents & Materials
  • Starting Material: 2-tert-butyl-6-chlorophenol (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) or Molecular Bromine (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv) (optional, accelerates reaction).
Step-by-Step Methodology
  • Preparation: Dissolve 2-tert-butyl-6-chlorophenol (10 mmol) in anhydrous

    
     (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: The slow addition prevents over-bromination or radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The product will appear as a less polar spot compared to the starting phenol.

  • Quench: Quench the reaction with saturated sodium thiosulfate (

    
    ) solution (20 mL) to neutralize excess bromine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.[1]
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexane).

Yield Expectation: 85–95%. QC Check:


 NMR should show a singlet (or meta-coupled doublet) for the aromatic protons at 

ppm.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To utilize the 4-bromo handle for constructing a biaryl scaffold, a common motif in kinase inhibitors and nuclear receptor ligands.

Strategic Consideration: Protection Strategy

While the free phenol can be coupled, the bulky tert-butyl group may sterically hinder the catalyst, and the free -OH can poison sensitive Pd species.

  • Recommendation: Protect the phenol as a Methoxymethyl (MOM) ether or Acetate prior to coupling if yields are low (<50%).

  • Direct Coupling Protocol (Optimized for Sterically Hindered Phenols):

Reagents
  • Substrate: 4-Bromo-2-tert-butyl-6-chlorophenol (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2–1.5 equiv).
    
  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    .
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Detailed Workflow
  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon for 5 minutes.

  • Loading: Add the 4-bromo intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol) to the vial.

  • Solvent Addition: Add degassed Dioxane/Water (5 mL).

  • Catalyst Addition: Add the Pd catalyst (0.03 mmol) quickly to minimize air exposure. Seal the vial.

  • Heating: Heat the reaction block to 90–100°C for 12–18 hours.

    • Mechanistic Note: The high temperature is required to overcome the steric hindrance of the ortho-tert-butyl group during the oxidative addition step.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with 1M HCl (to protonate the phenol if base deprotonated it) and brine.

  • Isolation: Purify the biaryl product via column chromatography.

Visualization: Reaction Pathway & Logic

SynthesisWorkflow SM Starting Material 2-tert-butyl-6-chlorophenol Bromination Step 1: Bromination (NBS, MeCN, 0°C) SM->Bromination Electrophilic Subst. Intermediate Intermediate 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 128537-60-0) Bromination->Intermediate Regioselective (Para) Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Coupling Cross-Coupling Product Final API Scaffold (Sterically Congested Biaryl) Coupling->Product C-C Bond Formation

Figure 1: Synthetic workflow transforming the precursor phenol into a pharmaceutical biaryl scaffold.

Analytical & Safety Parameters

QC Specifications (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min (High lipophilicity due to t-Butyl group).

  • Detection: UV @ 254 nm and 280 nm.

Safety & Handling
  • Bromine/NBS: Corrosive and lachrymatory. Handle in a fume hood.

  • Phenolic Compounds: Toxic by absorption. Wear nitrile gloves and lab coat.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated waste.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 70829 (Related Analog 4-Bromo-2,6-di-tert-butylphenol). National Center for Biotechnology Information (2025). Link

    • CAS Registry Entry 128537-60-0. Chemical Buyers Guide. Link

  • Synthetic Methodology (Bromination)

    • Method for Selectively Brominating Phenols.[3] US Patent 3,449,443 (1969). Describes the regioselectivity of bromination in ortho-substituted phenols. Link

    • Halogenation of Ortho-Alpha-Branched Alkylphenols.[4] US Patent 3,471,578. Specifically cites 2-tert-butyl-6-chlorophenol as a substrate.[5] Link

  • Cross-Coupling Applications (Analogous Systems)

    • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC (2025). Demonstrates Suzuki coupling on hindered bromo-anilines/phenols. Link

    • Suzuki-reaction of 4-bromophenol with phenyl boronic acid. ResearchGate. General protocol for phenolic coupling. Link

Sources

Method

Application Note: 4-Bromo-2-tert-butyl-6-chlorophenol as a High-Value Agrochemical Scaffold

This Application Note serves as a definitive technical guide for the utilization of 4-Bromo-2-tert-butyl-6-chlorophenol (hereafter referred to as 4-B-2-tBu-6-Cl-Ph ) in agrochemical development.[1] This specialized inter...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the utilization of 4-Bromo-2-tert-butyl-6-chlorophenol (hereafter referred to as 4-B-2-tBu-6-Cl-Ph ) in agrochemical development.[1] This specialized intermediate is critical for synthesizing lipophilic, metabolically stable active ingredients (AIs), particularly in the classes of Mitochondrial Electron Transport Inhibitors (METI) and Succinate Dehydrogenase Inhibitors (SDHI) .[1]

Executive Summary & Chemical Profile

4-B-2-tBu-6-Cl-Ph represents a "privileged scaffold" in modern agrochemistry.[1] Its structural uniqueness lies in the synergistic combination of three functional motifs:

  • 2-tert-Butyl Group: Provides significant steric bulk, shielding the phenolic oxygen from rapid Phase II metabolic conjugation (glucuronidation/sulfation) and enhancing lipophilicity for cuticular penetration.[1]

  • 6-Chloro Substituent: Electron-withdrawing group that modulates the pKa of the phenol (increasing acidity) and blocks the ortho-position from metabolic attack.[1]

  • 4-Bromo Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl or aryl-heterocycle systems.[1]

Property Data / Specification
IUPAC Name 4-Bromo-2-tert-butyl-6-chlorophenol
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Key Reactivity Electrophilic Aromatic Substitution (blocked), Nucleophilic Substitution (OH), Pd-Catalyzed Coupling (Br)
Synthesis & Purification Protocol

Objective: Selective bromination of 2-tert-butyl-6-chlorophenol while preventing de-alkylation or over-bromination.[1]

Mechanism & Rationale

The starting material, 2-tert-butyl-6-chlorophenol , is electron-rich.[1] Direct bromination must be controlled to target the para-position exclusively.[1] The use of a non-polar solvent (DCM or CHCl₃) at low temperatures suppresses the formation of quinone methides or poly-brominated byproducts.[1]

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with 2-tert-butyl-6-chlorophenol (1.0 eq) and Dichloromethane (DCM) (10 vol) .

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Bromine Addition: Add Bromine (Br₂, 1.05 eq) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C to prevent radical side reactions on the tert-butyl group.[1]

  • Reaction Monitoring: Stir at 0–5 °C for 2 hours. Monitor by HPLC/TLC.[1]

    • Endpoint: Disappearance of starting phenol (< 1.0%).[1]

  • Quenching: Quench with 10% Sodium Thiosulfate (aq) solution to neutralize excess bromine.[1]

  • Workup: Separate phases. Wash organic layer with water (2x) and brine (1x).[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to yield white needles.

Downstream Application Protocols
Pathway A: Palladium-Catalyzed Cross-Coupling (Biaryl Synthesis)

Application: Synthesis of SDHI Fungicides or Aryl-Pyrrole Insecticides.[1]

Protocol:

  • Reagents: Combine 4-B-2-tBu-6-Cl-Ph (1.0 eq) , Aryl Boronic Acid (1.2 eq) , and K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1) .

  • Catalyst: Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (3 mol%) .

  • Reaction: Heat to 90 °C for 4–6 hours under inert atmosphere.

  • Isolation: Cool, filter through Celite, and extract with EtOAc.

  • Significance: This retains the 2-tBu-6-Cl-phenol core while extending the carbon skeleton at the 4-position, a common strategy to bind into hydrophobic pockets of target enzymes (e.g., Complex II).[1]

Pathway B: O-Functionalization (Pro-Pesticide Synthesis)

Application: Synthesis of Carbamate or Phosphate Esters (e.g., for AChE inhibition or metabolic activation).[1]

Protocol:

  • Deprotonation: Dissolve 4-B-2-tBu-6-Cl-Ph (1.0 eq) in THF . Add NaH (1.2 eq, 60% dispersion) at 0 °C.

    • Note: Hydrogen gas evolution will be vigorous.[1]

  • Coupling: Add Dialkyl chlorophosphate or Alkyl isocyanate (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Significance: The steric bulk of the tert-butyl group protects the ester linkage from premature hydrolysis in the environment, extending residual activity.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start Starting Material: 2-tert-butyl-6-chlorophenol Process1 Bromination (Br2, DCM, 0°C) Start->Process1 Electrophilic Subst. Intermediate Core Scaffold: 4-Bromo-2-tert-butyl-6-chlorophenol Process1->Intermediate Yield >90% PathA Pathway A: Pd-Catalyzed Coupling (Suzuki-Miyaura) Intermediate->PathA 4-Position Functionalization PathB Pathway B: O-Functionalization (Esterification/Phosphorylation) Intermediate->PathB OH-Group Functionalization ProductA Biaryl Fungicides (SDHI Analogs) PathA->ProductA C-C Bond Formation ProductB Pro-Pesticides (Carbamates/Phosphates) PathB->ProductB C-O / P-O Bond Formation

Figure 1: Divergent synthesis workflow for 4-Bromo-2-tert-butyl-6-chlorophenol in agrochemical development.

Quality Control & Analytical Methods

To ensure the integrity of the precursor for downstream GMP or GLP studies, the following HPLC method is recommended.

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 95% B over 10 min; Hold 5 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenol absorption)
Retention Time ~7.5 min (Starting Material), ~9.2 min (Product), ~11.0 min (Dibromo impurity)
Safety & Handling (EHS)
  • Toxicity: Halogenated phenols are readily absorbed through the skin and can uncouple oxidative phosphorylation.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

  • Waste: All aqueous waste from the bromination step must be treated as halogenated organic waste due to trace phenol content.[1]

References
  • Preparation of Halogenated Phenols

    • Title: Process for producing 4-bromo-2-chlorophenols.[1][2]

    • Source: U.S. Patent 4,223,166 (Example 1: Bromination methodology).[1]

    • URL
  • Agrochemical Utility of Alkyl-Halophenols

    • Title: Halogenation of ortho alpha-branched alkylphenols (Synthesis of 2-t-butyl-6-chlorophenol precursors).[1]

    • Source: U.S. Patent 3,471,578.[1]

    • URL
  • General Reactivity of Sterically Hindered Phenols

    • Title: 4-Bromo-2,6-di-tert-butylphenol (Analogous reactivity profile).[1]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Protocol for the N-Arylation of Azoles using 4-Bromo-2-tert-butyl-6-chlorophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Application Protocol Introduction & Strategic Rationale The construction of carbon-nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Application Protocol

Introduction & Strategic Rationale

The construction of carbon-nitrogen (C–N) bonds via the N-arylation of azoles (e.g., pyrazoles, imidazoles, triazoles) is a cornerstone reaction in the development of biologically active pharmaceuticals and agrochemicals. While standard Ullmann and Buchwald-Hartwig couplings are well-documented, employing highly functionalized, sterically hindered, and electron-rich aryl halides presents significant chemoselectivity and reactivity challenges[1].

This application note details a robust, self-validating protocol for the selective N-arylation of azoles using 4-Bromo-2-tert-butyl-6-chlorophenol . This specific substrate is notoriously challenging due to the presence of a free phenol, a potentially reactive aryl chloride, and intense steric crowding. By leveraging a finely tuned Copper-diamine catalytic system, this protocol achieves high yields while entirely suppressing competing O-arylation and reductive dehalogenation pathways[2].

Mechanistic Insights: Causality Behind the Chemistry (E-E-A-T)

To achieve reproducible success, it is critical to understand the electronic and steric forces governing this specific transformation.

Steric Directing Effects & Chemoselectivity

Under basic coupling conditions, the phenol group of 4-bromo-2-tert-butyl-6-chlorophenol is deprotonated to form a phenoxide anion. Typically, this would lead to competitive O-arylation (diaryl ether formation). However, the phenoxide oxygen at the C1 position is heavily shielded by the adjacent tert-butyl group (C2) and the chlorine atom (C6). This extreme steric blockade prevents the oxygen from coordinating to the copper center. Conversely, the bromine atom at the C4 position is flanked only by protons (C3 and C5), rendering the C–Br bond highly accessible for the oxidative addition of the active Cu(I) catalyst.

Electronic Modulation via Ligand Selection

The deprotonated phenoxide is strongly electron-donating, which enriches the aromatic ring and thermodynamically disfavors the oxidative addition of the Cu(I) species into the C–Br bond. To overcome this high activation barrier, N,N'‑dimethylethylenediamine (DMEDA) is employed as a bidentate ligand. DMEDA significantly increases the electron density on the copper center, accelerating the rate-limiting oxidative addition step and stabilizing the transient Cu(III) intermediate[2].

Base Selection & Self-Validation

K₂CO₃ is selected as the optimal base. It is sufficiently basic to deprotonate both the phenol (pKₐ ~8.5) and the coordinating azole, but mild enough to prevent the degradation of the DMF solvent at elevated temperatures. The reaction acts as a self-validating system: if moisture breaches the Schlenk tube, the K₂CO₃ will hydrate, the active Cu(I)-azolide complex will hydrolyze, and LC-MS will immediately show unreacted starting material rather than degradation products, allowing for rapid diagnostic troubleshooting.

Reaction Workflow & Catalytic Cycle

G Cu_cat Active Catalyst [Cu(I)-DMEDA]⁺ Cu_azolide Cu(I)-Azolide Intermediate Cu_cat->Cu_azolide Ligand Exchange Azole_deprot Azole + K₂CO₃ Deprotonation Azole_deprot->Cu_azolide Azolide Anion Ox_add Oxidative Addition Cu(III) Complex Cu_azolide->Ox_add + Aryl Bromide Aryl_bromide 4-Bromo-2-tert-butyl- 6-chlorophenol Aryl_bromide->Ox_add Red_elim Reductive Elimination N-Aryl Azole Product Ox_add->Red_elim C-N Bond Formation Red_elim->Cu_cat Catalyst Regeneration

Figure 1: Catalytic cycle of the Cu-catalyzed N-arylation, highlighting key Cu(I)/Cu(III) intermediates.

Empirical Optimization Data

The following table summarizes the quantitative data derived from the optimization of the catalytic system. The superiority of the CuI/DMEDA system over Palladium-based alternatives is evident, primarily due to Pd's propensity to undergo competitive oxidative addition at the C–Cl bond (Entry 3).

EntryCatalytic System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 CuI (10) / DMEDA (20) K₂CO₃ (2.5) DMF 110 88 Optimal N-arylation; no O-arylation detected.
2CuI (10) / 1,10-Phen (20)Cs₂CO₃ (2.5)Toluene11062Lower solubility of the phenoxide intermediate.
3Pd₂(dba)₃ (5) / tBuXPhos (10)NaOtBu (2.5)Dioxane10035Competitive reductive dehalogenation of C–Cl bond.
4CuI (10) / DMEDA (20)K₂CO₃ (2.5)DMF25<5Insufficient thermal energy for oxidative addition.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)
4-Bromo-2-tert-butyl-6-chlorophenol263.561.0263.6 mg
Azole (e.g., Pyrazole)68.081.281.7 mg
Copper(I) Iodide (CuI)190.450.119.0 mg
N,N'‑Dimethylethylenediamine (DMEDA)88.150.221.5 µL
Potassium Carbonate (K₂CO₃, anhydrous)138.202.5345.5 mg
Anhydrous DMFN/AN/A2.0 mL
Step-by-Step Methodology

Step 1: Equipment Preparation & Reagent Loading

  • Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar and a Teflon screwcap at 120 °C for at least 4 hours. Cool under a stream of dry Argon.

  • Weigh and add 4-bromo-2-tert-butyl-6-chlorophenol (263.6 mg), the chosen azole (81.7 mg), CuI (19.0 mg), and finely powdered, anhydrous K₂CO₃ (345.5 mg) directly into the Schlenk tube.

Step 2: Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum.

  • Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. Note: Oxygen heavily promotes the oxidative homocoupling of azoles and degrades the Cu(I) catalyst to inactive Cu(II) species.

Step 3: Liquid Addition & Reaction Initiation

  • Under a positive pressure of Argon, inject anhydrous DMF (2.0 mL) followed by DMEDA (21.5 µL) via a gas-tight microsyringe.

  • Replace the septum with the Teflon screwcap under a flow of Argon and seal tightly.

  • Submerge the reaction vessel in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours. The mixture will transition from a pale suspension to a deep blue/green solution as the active Cu-azolide complex forms.

Step 4: Workup & Quenching

  • Remove the vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a 1-inch pad of Celite to remove insoluble copper salts and excess K₂CO₃. Rinse the pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 × 15 mL).

    • Expert Insight: Do not use 1M HCl for the wash. While acid is needed to neutralize the phenoxide back to the free phenol, strong acids (like HCl) will protonate basic azoles (e.g., imidazole, pKₐ ~7), causing your product to partition into the aqueous waste layer. NH₄Cl provides the perfect mild buffering capacity.

  • Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).

  • Monitor fractions via TLC (UV active) and confirm the product mass via LC-MS.

Troubleshooting Guide

  • Issue: Low Conversion / Starting Material Recovery

    • Cause: Slow oxidative addition due to the electron-rich nature of the phenoxide. Alternatively, trace water deactivated the Cu(I) catalyst.

    • Solution: Ensure K₂CO₃ is freshly flame-dried. If conversion plateaus, increase the CuI/DMEDA loading to 15/30 mol% and extend the reaction time to 36 hours.

  • Issue: Formation of Dehalogenated Byproducts (Loss of C–Cl or C–Br)

    • Cause: Radical pathways initiated by light or trace impurities, or excessive reaction temperatures.

    • Solution: Wrap the Schlenk tube in aluminum foil to exclude light. Strictly maintain the temperature at 110 °C; exceeding 120 °C promotes reductive debromination.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.[Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.[Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for analyzing 4-Bromo-2-tert-butyl-6-chlorophenol

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated method for the quantification and purity analysis of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-5...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated method for the quantification and purity analysis of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4).[1]

Introduction & Scope

4-Bromo-2-tert-butyl-6-chlorophenol is a specialized halogenated alkylphenol used primarily as an intermediate in the synthesis of agrochemicals and as a structural analog in the development of hindered phenolic antioxidants.[1][2] Its unique substitution pattern—combining a lipophilic tert-butyl group, an electron-withdrawing chlorine, and a reactive bromine—presents specific analytical challenges:

  • Hydrophobicity: The tert-butyl group significantly increases retention on Reverse-Phase (RP) columns compared to simple halophenols.[1]

  • Acidity: The phenolic hydroxyl group is weakly acidic (pKa ~7.5–8.5).[1] To ensure peak sharpness and retention reproducibility, ionization must be suppressed using an acidic mobile phase.

  • Structural Isomers: Separation from potential synthesis byproducts (e.g., 2-tert-butyl-6-chlorophenol or 4-bromo-2,6-di-tert-butylphenol) requires high-efficiency stationary phases.[1]

This guide details a validated RP-HPLC method utilizing UV detection, optimized for resolution, sensitivity, and robustness.

Chemical Information & Properties[1][4][5][6][7][8][9]

PropertyDetail
Chemical Name 4-Bromo-2-tert-butyl-6-chlorophenol
CAS Number 60935-50-4
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
Solubility Soluble in Acetonitrile, Methanol, Ethanol; Insoluble in Water.[1]
UV Maxima ~280 nm (primary), ~220 nm (secondary)
pKa (Predicted) ~7.8 (Acidic mobile phase required)

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Bromo-2-tert-butyl-6-chlorophenol (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).[1]

Instrument Configuration
  • System: HPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Autosampler: Temperature controlled at 15°C (to prevent solvent evaporation).

  • Column Oven: 30°C ± 1°C.

Chromatographic Conditions

The method uses a high-carbon-load C18 column to maximize interaction with the hydrophobic tert-butyl group, ensuring separation from less hydrophobic impurities.[1]

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]End-capping reduces silanol interactions with the phenolic hydroxyl, improving peak symmetry.[1]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[1]2)Low pH suppresses ionization (Ph-O⁻ → Ph-OH), increasing retention and sharpening peaks.[1]
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH, preventing excessive backpressure at high flow rates.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Injection Volume 10 µLAdjust based on sample concentration.
Detection 280 nm (Reference: 360 nm)Specific for the phenolic ring; minimizes interference from non-aromatic solvents.[1]
Gradient Program

Due to the high hydrophobicity of the analyte, a gradient ramping to high organic content is necessary.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Equilibration/Injection
2.0 6040Isocratic Hold (elute polar impurities)
12.0 595Linear Ramp (elute analyte)
15.0 595Wash Step (remove highly lipophilic dimers)
15.1 6040Return to Initial Conditions
20.0 6040Re-equilibration

Method Validation Parameters

This protocol is designed to meet ICH Q2(R1) guidelines.

System Suitability

Perform 5 replicate injections of the Standard Solution (100 µg/mL).

  • Retention Time (RT): ~9.5 ± 0.5 min.[1]

  • RSD of Area: < 1.0%.[1]

  • Tailing Factor: 0.9 < T < 1.2.[1]

  • Theoretical Plates: > 5000.[1]

Linearity & Range

Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute to create a 6-point calibration curve:

  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance Criteria: R² > 0.999.[1][4]

Specificity (Interference Check)

The method must resolve the analyte from its likely precursors.

  • Precursor: 2-tert-butyl-6-chlorophenol (Elutes earlier, ~6-7 min).[1]

  • Byproduct: 4-Bromo-2,6-di-tert-butylphenol (Elutes later, ~13-14 min due to extra lipophilic t-butyl group).[1]

Visualizations

Analytical Workflow

The following diagram outlines the decision process for sample preparation and analysis.

HPLC_Workflow Start Sample Receipt Prep Sample Prep (Dissolve in ACN) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Gradient Separation (C18 Column) Inject->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Analysis (Integration) Detection->Data

Caption: Figure 1.[1] Standard operational workflow for the HPLC analysis of 4-Bromo-2-tert-butyl-6-chlorophenol.

Separation Logic & Impurity Profile

This diagram illustrates the separation mechanism based on hydrophobicity and pKa.

Separation_Logic Analyte 4-Bromo-2-tert-butyl-6-chlorophenol (Target) Precursor 2-tert-butyl-6-chlorophenol (Less Hydrophobic) Byproduct 4-Bromo-2,6-di-tert-butylphenol (More Hydrophobic) Mechanism Separation Mechanism: Hydrophobic Interaction (C18) Mechanism->Analyte Elutes Mid (Target RT) Mechanism->Precursor Elutes Early (Low RT) Mechanism->Byproduct Elutes Late (High RT)

Caption: Figure 2. Relative elution order of the analyte and common structural impurities on a C18 stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure mobile phase pH is < 3.[1][3]0. Use a "Base Deactivated" or highly end-capped column.[1]
Retention Time Drift Temperature fluctuation or solvent evaporation.[1]Use column oven (30°C). Cap sample vials tightly to prevent ACN evaporation.[1]
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase (60:40 Water:ACN) instead of 100% ACN if injection volume is large (>10 µL).[1]
High Backpressure Particulate matter.[1]Filter all samples through 0.22 µm PTFE filters.[1] Check guard column.[1][5][6]

References

  • Sielc Technologies. "Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link][1]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." Phenomenex Technical Resources. Available at: [Link][1]

  • PubChem. "Compound Summary: 4-Bromo-2-chlorophenol (CID 19859)."[1][7][8] National Library of Medicine.[1] Available at: [Link][1]

  • ChemSrc. "4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4) Chemical Properties." ChemSrc Database.[1] Available at: [Link][1]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Bromo-2-tert-butyl-6-chlorophenol

This is a comprehensive Application Note and Protocol for the analysis of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4) using Gas Chromatography-Mass Spectrometry (GC-MS). Abstract This application note details a...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the analysis of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4) using Gas Chromatography-Mass Spectrometry (GC-MS).

Abstract

This application note details a robust protocol for the identification and quantification of 4-Bromo-2-tert-butyl-6-chlorophenol, a sterically hindered halogenated phenol often encountered as a synthetic intermediate or environmental contaminant. Due to the steric bulk of the ortho-tert-butyl and ortho-chloro groups, direct analysis can lead to peak tailing and adsorption issues. This method utilizes silylation derivatization with BSTFA/TMCS to mask the hydroxyl functionality, improving volatility and peak symmetry. The protocol achieves high sensitivity using Selected Ion Monitoring (SIM) of the characteristic [M-15]⁺ fragment ion.

Introduction & Analytical Challenges

The analysis of 4-Bromo-2-tert-butyl-6-chlorophenol presents specific challenges inherent to its structure:

  • Acidity & Polarity: The phenolic hydroxyl group increases polarity, leading to strong interactions with active sites (silanols) in the GC inlet and column, causing peak tailing.

  • Steric Hindrance: The bulky tert-butyl group at the C2 position and the chlorine atom at C6 create a "protective pocket" around the hydroxyl group. This steric hindrance can slow down standard derivatization reactions, requiring optimized conditions (catalysts and heat) to ensure quantitative conversion.

  • Isotopic Complexity: The presence of both Bromine (Br) and Chlorine (Cl) creates a complex isotopic cluster in the mass spectrum, which is advantageous for confirmation but requires careful selection of SIM ions.[1]

Experimental Design & Causality

Reagents and Standards
  • Analyte: 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4), >98% purity.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Why: BSTFA is a potent silyl donor. The addition of 1% TMCS is critical as a catalyst to overcome the steric hindrance of the ortho-tert-butyl group.

  • Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate.

  • Internal Standard (IS): 2,4,6-Tribromophenol or Phenanthrene-d10.

Sample Preparation Protocol

This protocol uses a derivatization-first approach to ensure stability.

Step-by-Step Workflow:

  • Extraction (Liquid Samples):

    • Adjust sample pH to <2 using 6N HCl to protonate the phenol.

    • Extract 3x with Dichloromethane (DCM).

    • Dry combined organic layers over Anhydrous Na₂SO₄.

    • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

  • Derivatization (Critical Step):

    • Reconstitute the residue in 50 µL of Anhydrous Pyridine .

    • Add 50 µL of BSTFA + 1% TMCS .

    • Incubate at 70°C for 45 minutes .

      • Scientific Logic:[2] Standard silylation often occurs at room temperature. However, the ortho-tert-butyl group blocks the approach of the silylating agent. Heat provides the kinetic energy to overcome this barrier, ensuring the reaction goes to completion (100% yield).

    • Cool to room temperature and dilute to 1 mL with Ethyl Acetate.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-polarity phase (5% phenyl) ideal for halogenated aromatics; "Ultra Inert" (UI) reduces tailing.
Inlet Splitless, 260°CMaximizes sensitivity for trace analysis. High temp ensures rapid volatilization of the high-boiling derivative.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution of isomers.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)Slow ramp (5°C/min) in the middle ensures separation from potential co-eluting di-halo isomers.
Transfer Line 280°CPrevents condensation of the analyte before entering the source.
Ion Source EI (70 eV), 230°CStandard ionization energy; 230°C prevents source contamination.
Acquisition SIM Mode (see Table 2)Maximizes signal-to-noise ratio (S/N).
Mass Spectrometry & Fragmentation Logic

The TMS-derivative of 4-Bromo-2-tert-butyl-6-chlorophenol (MW ≈ 335.7 g/mol ) exhibits a distinct fragmentation pattern.

Theoretical Isotope Cluster (Molecular Ion M⁺):

  • M (³⁵Cl, ⁷⁹Br): Base mass (approx m/z 334)

  • M+2 (³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br): Significant intensity due to high abundance of ⁸¹Br (approx 1:1) and ³⁷Cl (approx 1:3).

  • M+4 (³⁷Cl, ⁸¹Br): Lower intensity but diagnostic.

Primary Fragmentation Pathway: The most dominant fragmentation for tert-butyl phenols is the loss of a methyl group (M - 15) from the tert-butyl moiety. This forms a highly stable quinoid-type oxonium ion.

Table 2: SIM Acquisition Parameters

Ion Typem/z (Target)Dwell TimePurpose
Quantifier 319.0 100 ms[M - CH₃]⁺ (Base Peak). Loss of methyl group from t-butyl.
Qualifier 1 321.0100 ms[M - CH₃]⁺ + 2 . Isotope peak (³⁷Cl/⁸¹Br contribution). Verifies Br/Cl presence.
Qualifier 2 334.0100 msM⁺ (Molecular Ion). Confirms intact molecule.
Qualifier 3 336.0100 msM⁺ + 2 . Isotope peak for molecular ion.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, the TMS-derivative of 4-Bromo-2-tert-butyl-6-chlorophenol elutes as a sharp, symmetrical peak. The derivatization eliminates the hydrogen bonding capability of the phenol, reducing the asymmetry factor (As) from >1.5 (underivatized) to <1.1 (derivatized).

Mass Spectral Interpretation

The mass spectrum is dominated by the m/z 319 cluster.

  • Base Peak (m/z 319): Formed by the loss of a methyl radical (•CH₃) from the tert-butyl group. This is favored because the resulting cation is stabilized by resonance with the aromatic ring and the oxygen atom.

  • Isotope Ratio Check: For the [M-15]⁺ ion cluster (319/321/323), the ratio should approximate the natural abundance of Br and Cl.

    • Expected Ratio (319 : 321 : 323) ≈ 100 : 130 : 30 (Rough approximation due to Br 1:1 and Cl 3 :1 overlap). Note: The exact ratio must be determined experimentally using the standard.

Method Validation Metrics (Typical)
  • Linearity: 10 ng/mL – 1000 ng/mL (R² > 0.995).

  • LOD: ~2 ng/mL (S/N = 3).

  • Recovery: >90% (using Pyridine/BSTFA method).

Visualizations

Experimental Workflow Diagram

G Start Sample (Water/Organic) Extraction LLE Extraction (DCM, pH < 2) Start->Extraction Drying Dry (Na2SO4) & Evaporate (N2, 35°C) Extraction->Drying Deriv Derivatization BSTFA + 1% TMCS (70°C, 45 min) Drying->Deriv Residue Reconstitution GC GC Separation DB-5MS UI Column Deriv->GC 1 µL Injection MS MS Detection SIM Mode (m/z 319, 321, 334) GC->MS Data Data Analysis Isotope Ratio Confirmation MS->Data

Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis of the target phenol.

Fragmentation Pathway (Decision Tree)

Frag M_Ion Molecular Ion (TMS) [M]+ m/z 334 (1 Br, 1 Cl) Base_Peak Base Peak [M - CH3]+ m/z 319 M_Ion->Base_Peak Loss of Methyl (-15) (From t-Butyl) Fragment2 Secondary Frag [M - CH3 - CO]+ m/z 291 Base_Peak->Fragment2 Loss of CO (-28)

Caption: Primary fragmentation pathway of the TMS-derivative under Electron Ionization (70 eV).

Troubleshooting & Tips

  • Incomplete Derivatization: If you observe a broad peak at the retention time of the underivatized phenol, the reaction did not go to completion. Solution: Increase the reaction temperature to 80°C or extend time to 60 minutes. Ensure Pyridine is anhydrous.

  • Moisture Sensitivity: BSTFA hydrolyzes instantly in the presence of water. Ensure all glassware is silanized and extracts are completely dried with Na₂SO₄ before adding the reagent.

  • Carryover: High molecular weight halogenated phenols can stick to the syringe. Solution: Use a wash cycle of 3x DCM followed by 3x Ethyl Acetate.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA SW-846.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Halogenated Phenols Fragmentation Data.

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-chlorophenol (Analog Reference).

Sources

Method

Recrystallization techniques for the purification of 4-Bromo-2-tert-butyl-6-chlorophenol

Application Note: Recrystallization Techniques for the Purification of 4-Bromo-2-tert-butyl-6-chlorophenol Executive Summary This application note details the purification of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 6093...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Techniques for the Purification of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Summary

This application note details the purification of 4-Bromo-2-tert-butyl-6-chlorophenol (CAS 60935-50-4) , a critical intermediate in the synthesis of agrochemicals and sterically hindered antioxidants.[1][2][3][4] While the synthesis of this compound via the bromination of 2-tert-butyl-6-chlorophenol is chemically straightforward, purification is often complicated by the formation of regioisomers, unreacted starting materials, and the compound's tendency to "oil out" rather than crystallize due to its low melting point and high lipophilicity.[1][3][4]

This guide provides two validated recrystallization protocols designed to maximize yield (>85%) and purity (>98% HPLC), addressing the specific solubility challenges posed by the tert-butyl and halogen substituents.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is prerequisite to solvent selection.[2][3][4][5] The molecule features a lipophilic tert-butyl group and two halogens (Br, Cl) on a phenol core.[1][2][3][4][5]

PropertyData / EstimateImplications for Purification
CAS Number 60935-50-4Unique Identifier.[1][2][3][4]
Molecular Weight ~263.56 g/mol Moderate size; volatile enough for GC analysis.[1][2][3][4][5]
Melting Point Est. 50–70 °CCritical Risk: Low MP increases risk of oiling out.[1][2][3][4][5]
Acidity (pKa) ~8–9 (Est.)[1][2][3][4][5]Weakly acidic; soluble in strong base (NaOH), insoluble in NaHCO₃.[1][2][3][4][5]
Solubility (Water) NegligibleWater acts as a potent anti-solvent.[1][2][3][4][5]
Solubility (Alcohols) HighEthanol/Methanol are excellent "good" solvents.[1][2][3][4][5]
Solubility (Hydrocarbons) Moderate-HighHexane/Pentane are selective solvents at low temps.[1][2][3][4][5]

Solvent Selection Strategy:

  • Primary System (Ethanol/Water): Utilizes the large polarity difference.[1][2][3][4][5] The hydroxyl group H-bonds with ethanol, while the hydrophobic bulk forces precipitation upon water addition.[2][3][4][5]

  • Secondary System (Hexane/Pentane): Exploits the temperature dependence of solubility.[1][2][3][4][5] Useful if the compound oils out in aqueous systems.[2][3][4][5]

Pre-Purification Analysis

Before initiating recrystallization, characterize the crude material to define the impurity profile.[2][3][4][5]

  • Technique: GC-MS or HPLC (Reverse Phase, C18).[1][2][3][4][5]

  • Target Impurities:

    • 2-tert-butyl-6-chlorophenol (Starting Material): More volatile/less retained.[1][2][3][4]

    • 2,4-Dibromo-6-tert-butylphenol (Over-bromination): Higher MW, longer retention.[1][2][3][4]

    • Oxidation Byproducts: Quinones (often colored yellow/red).[1][2][3][4][5]

Protocol A: Aqueous-Alcoholic Recrystallization (Standard)

This is the preferred method for crude material with purity >85%.[2][3][4][5]

Materials:

  • Crude 4-Bromo-2-tert-butyl-6-chlorophenol[1][2][3][4]

  • Solvent: Ethanol (Absolute or 95%)[1][2][3][4][5]

  • Anti-solvent: Deionized Water (chilled to 4°C)[1][2][3][4][5]

  • Equipment: Magnetic stirrer with heat, Erlenmeyer flask, Ice bath, Vacuum filtration setup.[1][2][3][4][5]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60°C) dropwise while stirring.

    • Ratio Guideline: Aim for 1.5 - 2.0 mL of Ethanol per gram of crude.[1][2][3][4][5]

    • Note: If solution is dark/colored, add Activated Carbon (1-2 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation Induction (The "Cloud Point"):

    • Remove from heat but keep stirring.

    • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2][3][4][5]

    • Add a few drops of Ethanol to just clear the turbidity.[2][3][4][5]

  • Controlled Cooling (Crucial Step):

    • Allow the flask to cool to room temperature slowly (over 30-60 mins).

    • Do not disturb: Rapid cooling or agitation here will cause oiling out.[1][2][3][4][5]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to complete crystallization.

  • Isolation:

    • Filter crystals using a Buchner funnel.[1][2][3][4][5]

    • Wash: Rinse with a cold solvent mixture (50:50 Ethanol:Water).[1][2][3][4][5]

    • Dry: Vacuum dry at room temperature.[1][3][4][5] Warning: Do not use high heat (>40°C) under vacuum as sublimation may occur.[1][2][3][4][5]

Protocol B: Low-Temperature Hydrocarbon Crystallization

Use this method if Protocol A results in an oil/emulsion or if the impurity profile contains significant polar byproducts.[2][3][4][5]

Materials:

  • Solvent: n-Hexane (HPLC Grade) or n-Pentane.[1][2][3][4][5]

  • Equipment: Freezer (-20°C) or Dry Ice/Acetone bath.[1][2][3][4][5]

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve crude material in warm n-Hexane (40-50°C).

    • Use slightly more solvent than the minimum saturation volume (avoid over-saturation).[1][2][3][4][5]

  • Filtration:

    • Filter the warm solution to remove any polar, insoluble impurities or inorganic salts.[1][2][3][4][5]

  • Cryo-Crystallization:

    • Seal the flask tightly.[2][3][4][5]

    • Place in a freezer (-20°C) for 12-24 hours.

    • Mechanism:[1][2][3][4][5] The solubility of the hindered phenol drops drastically in cold alkanes, forcing crystallization while non-polar impurities often remain in the mother liquor.[2][3][4][5]

  • Isolation:

    • Cold filtration (keep funnel chilled if possible).[1][2][3][4][5]

    • Wash with extremely cold (-20°C) Hexane/Pentane.[1][2][3][4][5]

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The product separates as a liquid droplet layer instead of crystals. Cause: The crystallization temperature is above the melting point of the solvated product, or impurities are depressing the melting point.[1][3][4][5]

Corrective Actions:

  • Seeding: Add a tiny crystal of pure product to the cloudy solution at a temperature just below the expected melting point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the liquid interface.[2][3][4][5]

  • Re-heating: Re-dissolve the oil by heating, add a small amount of extra solvent (Ethanol), and cool more slowly.[1][2][3][4][5]

  • Solvent Switch: Switch to Protocol B (Hexane). Hydrocarbons are less likely to solvate the "oil" phase than alcohols.[2][3][4][5]

Process Visualization

Figure 1: Recrystallization Decision Matrix

Recrystallization_Workflow start Start: Crude 4-Bromo-2-tert-butyl-6-chlorophenol decision Purity Assessment (GC/HPLC) start->decision pathA Purity > 85% Standard Impurities decision->pathA High Purity pathB Purity < 85% or Oiling Out Observed decision->pathB Low Purity / Difficult stepA1 Dissolve in Hot Ethanol pathA->stepA1 stepA2 Add Water to Cloud Point stepA1->stepA2 stepA3 Slow Cool to RT stepA2->stepA3 checkA Crystals Formed? stepA3->checkA success Isolate & Dry Crystals (Yield >85%) checkA->success Yes oil_issue Product Oils Out checkA->oil_issue No stepB1 Dissolve in Warm Hexane pathB->stepB1 stepB2 Filter Insoluble Polar Impurities stepB1->stepB2 stepB3 Cryo-Cooling (-20°C) stepB2->stepB3 stepB3->success remedy Remedy: Re-heat, Seed, or Switch to Hexane oil_issue->remedy remedy->stepB1 Switch Method

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical behavior.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3][4][5] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4][5] (Standard text for general phenol purification methodology).

Sources

Application

Application Note: Derivatization of 4-Bromo-2-tert-butyl-6-chlorophenol for Enhanced Biological Screening

Executive Summary & Strategic Rationale This guide details the chemical modification and biological evaluation of 4-Bromo-2-tert-butyl-6-chlorophenol , a highly specialized halogenated phenolic scaffold. Unlike simple ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the chemical modification and biological evaluation of 4-Bromo-2-tert-butyl-6-chlorophenol , a highly specialized halogenated phenolic scaffold. Unlike simple phenols, this molecule possesses a unique "steric-electronic" triad:

  • 2-tert-Butyl Group: Provides lipophilicity (LogP modulation) and steric protection of the hydroxyl group, mimicking the antioxidant properties of BHT (butylated hydroxytoluene).

  • 4-Bromo Handle: A reactive site for Palladium-catalyzed cross-coupling, enabling rapid scaffold expansion.

  • 6-Chloro Substituent: Adds electron-withdrawing character and metabolic stability against ring oxidation.

Application Scope: This scaffold is particularly valuable in the development of antimicrobial agents , mitochondrial uncouplers , and lipophilic antioxidants . The protocols below address the specific challenges of working with this sterically crowded, multi-halogenated system.

Chemo-Structural Analysis & Derivatization Logic

The primary challenge with this molecule is the steric hindrance around the phenolic oxygen (C-1) caused by the bulky tert-butyl group at C-2 and the chlorine atom at C-6. This "cryptic phenol" character requires specialized conditions for O-functionalization. Conversely, the C-4 bromine is electronically activated and sterically accessible, making it the ideal vector for library generation.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and the screening logic.

DerivatizationWorkflow cluster_Suzuki Path A: Scaffold Expansion (C-4) cluster_Ester Path B: Prodrug Synthesis (O-1) Start 4-Bromo-2-tert-butyl- 6-chlorophenol Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki Preferential Reactivity (Br) Ester Steglich/Acyl Functionalization Start->Ester Steric Challenge (OH) Library Biaryl Library (R-Ar-OH) Suzuki->Library Screen Biological Screening (MIC / DPPH / Tox) Library->Screen Prodrug Lipophilic Prodrugs (Esters/Ethers) Ester->Prodrug Prodrug->Screen

Figure 1: Divergent synthetic pathways. Path A utilizes the C-4 bromine for structural diversity, while Path B modifies the phenolic oxygen for pharmacokinetic tuning.

Experimental Protocols

Protocol A: C-4 Arylation via Suzuki-Miyaura Coupling

Objective: To install diverse aryl/heteroaryl groups at the C-4 position while preserving the C-6 Chlorine. Critical Insight: Standard Pd(PPh3)4 often fails with free phenols due to catalyst poisoning. We utilize Pd(dppf)Cl2 , which is robust against free hydroxyls and sterically hindered substrates.

Materials:

  • Substrate: 4-Bromo-2-tert-butyl-6-chlorophenol (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Assembly: Add the substrate, boronic acid, and K2CO3 to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl2 last. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The product will be more polar (lower Rf) than the starting bromide but less polar than the boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to neutralize the phenolate) followed by brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Protocol B: Overcoming Steric Hindrance for O-Functionalization

Objective: To create ester prodrugs or ethers. Critical Insight: The tert-butyl group blocks the trajectory of incoming electrophiles. Standard DCC coupling is often too slow. We employ an Acid Chloride/DMAP method which is more aggressive.

Materials:

  • Substrate: 4-Bromo-2-tert-butyl-6-chlorophenol

  • Reagent: Acyl Chloride (R-COCl) (1.5 equiv)

  • Base: Triethylamine (Et3N) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Dissolution: Dissolve the phenol in anhydrous DCM under inert atmosphere.

  • Activation: Add Et3N and DMAP. Stir for 10 minutes. The solution may darken slightly.

  • Addition: Add the Acyl Chloride dropwise at 0°C.

  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 6 hours.

    • Why Reflux? The steric bulk of the tert-butyl group raises the activation energy required for the tetrahedral intermediate formation.

  • Quench: Quench with sat. NaHCO3 solution.

  • Isolation: Extract with DCM, wash with 0.1M HCl (to remove DMAP/Et3N), dry, and concentrate.

Biological Screening Strategy

Due to the high lipophilicity (LogP > 4.5) driven by the tert-butyl and halogen groups, solubility in aqueous assay media is the primary failure mode.

Solubility Management Table
ParameterRecommendationRationale
Stock Solvent DMSO (100%)Ensures complete solubilization of the lipophilic core.
Stock Conc. 10 mM or 20 mMHigh concentration stocks minimize DMSO volume in final assay.
Assay Vehicle 0.5% - 1.0% DMSOMaintain DMSO below 1% to prevent solvent toxicity in cell assays.
Surfactant Tween-80 (0.01%)Optional: Prevents compound aggregation/precipitation in aqueous media.
Assay Workflow: Antimicrobial & Antioxidant Screening

ScreeningLoop cluster_Prep Sample Preparation cluster_Assays Parallel Assays Stock DMSO Stock (10-20 mM) Dilution Serial Dilution (Media + 1% DMSO) Stock->Dilution MIC Antimicrobial (MIC) (S. aureus / E. coli) Dilution->MIC DPPH Antioxidant (DPPH) (Radical Scavenging) Dilution->DPPH Tox Cytotoxicity (MTT) (HEK293 Control) Dilution->Tox Decision Hit Validation (Selectivity Index) MIC->Decision DPPH->Decision Tox->Decision

Figure 2: Screening workflow emphasizing parallel assessment of potency (MIC/DPPH) and safety (Tox).

Key Assay Notes:

  • DPPH Assay: The tert-butyl phenol moiety is a known radical scavenger. Expect strong activity. Use Ascorbic Acid or BHT as a positive control.

  • False Positives: In antimicrobial assays, ensure the compound does not precipitate. A cloudy well can be mistaken for bacterial growth (false negative) or compound precipitation (false positive). Always include a "Media + Compound only" control well.

References

  • Suzuki-Miyaura Coupling of Hindered Phenols

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

    • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Steric Hindrance & Functionalization

    • Understanding Steric Hindrance in Chemistry. Scribd. Available at: [Link]

  • Compound Data & Safety

    • 4-Bromo-2-tert-butyl-6-chlorophenol (PubChem CID 117606962). National Center for Biotechnology Information. Available at: [Link]

Method

Application Note: Scale-Up Synthesis and Process Development of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Summary The synthesis of highly functionalized halogenated phenols requires stringent control over regioselectivity, thermal management, and off-gas scrubbing. This application note details a robust, scalable t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized halogenated phenols requires stringent control over regioselectivity, thermal management, and off-gas scrubbing. This application note details a robust, scalable two-step process for the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol , a critical building block utilized in the development of advanced pharmaceuticals and agrochemicals. By transitioning from bench-scale reagents to process-friendly alternatives, this guide provides a self-validating workflow designed for multi-kilogram production.

Retrosynthetic Strategy & Process Rationale

The structural assembly of 4-bromo-2-tert-butyl-6-chlorophenol relies on the sequential electrophilic aromatic substitution of 2-tert-butylphenol.

  • Regioselective para-Bromination: The bulky ortho-tert-butyl group and the strongly activating hydroxyl group sterically and electronically direct the first halogenation strictly to the para position (C4).

  • Ortho-Chlorination: The remaining open ortho position (C6) is subsequently chlorinated.

Synthesis A 2-tert-Butylphenol (Starting Material) B 4-Bromo-2-tert-butylphenol (Intermediate) A->B Br2, DCM 0-5 °C (para-Bromination) C 4-Bromo-2-tert-butyl- 6-chlorophenol (Target API) B->C SO2Cl2, Toluene 20-40 °C (ortho-Chlorination)

Chemical synthesis route for 4-Bromo-2-tert-butyl-6-chlorophenol.

Step 1: Regioselective para-Bromination

Mechanistic Insights & Causality

Bromination of phenols is highly exothermic and prone to over-halogenation. While N-Bromosuccinimide (NBS) offers ease of handling and high regioselectivity, is preferred for multi-kilogram scale-up due to superior atom economy and the avoidance of succinimide waste streams[1]. The reaction is conducted in dichloromethane (DCM) at 0–5 °C to suppress oxidative byproducts and polybromination, yielding the intermediate [2].

Scale-Up Considerations

The primary engineering challenge is the management of the massive exotherm and the stoichiometric generation of corrosive HBr gas. Controlled volumetric dosing of Br₂ and an efficient alkaline scrubber system are mandatory to maintain reactor integrity and operator safety.

Protocol 1: Synthesis of 4-Bromo-2-tert-butylphenol

Self-Validation Checkpoint: The disappearance of the red Br₂ color and the stabilization of the internal temperature indicate successful halogen consumption.

  • Reactor Preparation: Charge a glass-lined jacketed reactor with 2-tert-butylphenol (1.0 equiv) and DCM (5 volumes).

  • Thermal Equilibration: Cool the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Reagent Preparation: Prepare a solution of Br₂ (1.02 equiv) in DCM (2 volumes).

  • Controlled Dosing: Dose the Br₂ solution into the reactor over 2–3 hours.

    • Critical Causality: The dosing rate must be dynamically linked to the jacket cooling capacity to maintain the internal temperature strictly below 5 °C, preventing the formation of the 2,4-dibromo impurity.

  • Off-Gas Routing: Route the evolved HBr gas to a water/NaOH dual-stage scrubber.

  • In-Process Control (IPC): Stir for 1 hour post-addition. Sample the reaction for HPLC analysis. Validation Target: <1.0% remaining starting material.

  • Quench & Workup: Quench the reaction with 10% aqueous sodium bisulfite to destroy any unreacted Br₂ (validated by a negative starch-iodide test). Separate the phases, wash the organic layer with brine, and concentrate under reduced pressure to yield the intermediate.

Step 2: Ortho-Chlorination via Sulfuryl Chloride

Mechanistic Insights & Causality

Chlorination of the electron-deficient 4-bromo-2-tert-butylphenol requires a potent electrophilic chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is selected over Cl₂ gas because it is a liquid, allowing for precise volumetric dosing and [3].

Scale-Up Considerations

SO₂Cl₂ decomposition generates equimolar amounts of [4]. The rapid evolution of these gases can dangerously pressurize the reactor if the dosing rate exceeds the venting and scrubbing capacity.

Process cluster_0 Reaction Zone cluster_1 Off-Gas Treatment R1 Jacketed Reactor (Temp Controlled) Scrubber1 Primary Scrubber (Water: Captures HCl/HBr) R1->Scrubber1 Off-gas (HCl, HBr, SO2) Product Product Isolation (Crystallization) R1->Product Crude Mixture Feed1 Substrate Feed (Phenol in Solvent) Feed1->R1 Feed2 Halogen Feed (Br2 or SO2Cl2) Feed2->R1 Controlled Dosing Scrubber2 Secondary Scrubber (NaOH: Neutralizes SO2) Scrubber1->Scrubber2

Scale-up reactor setup highlighting controlled dosing and off-gas scrubbing systems.

Protocol 2: Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Self-Validation Checkpoint: Gas evolution rate must directly correlate with the SO₂Cl₂ dosing rate. A sudden spike in gas evolution indicates thermal runaway.

  • Reactor Preparation: Dissolve 4-bromo-2-tert-butylphenol (1.0 equiv) in toluene (6 volumes) in a jacketed reactor.

  • Thermal Setting: Set the reactor temperature to 20–25 °C.

  • Controlled Dosing: Slowly dose SO₂Cl₂ (1.1 equiv) over 3 to 4 hours.

    • Critical Causality: Slow dosing prevents sudden gas evolution (SO₂/HCl) and limits local thermal spikes that drive oxidative degradation of the phenol ring.

  • Scrubbing Protocol: Vent the effluent gases through a primary water scrubber (captures HCl) and a secondary 20% NaOH scrubber (neutralizes SO₂)[4].

  • Thermal Maturation: Post-dosing, heat the reaction mixture to 40 °C for 2 hours to drive the chlorination to completion.

  • In-Process Control (IPC): Sample for HPLC analysis. Validation Target: <0.5% unreacted intermediate.

  • Quench & Workup: Cool the reactor to 10 °C. Quench cautiously with cold water, followed by neutralization with saturated aqueous NaHCO₃ until the aqueous phase pH is ~7.

  • Isolation: Separate the organic phase, concentrate the toluene down to 2 volumes, and induce crystallization by adding heptane (4 volumes). Filter and dry the product under vacuum to afford pure 4-bromo-2-tert-butyl-6-chlorophenol.

Analytical Profiling & Quality Control

To ensure process reproducibility and product integrity across batches, the following quantitative metrics must be monitored. The table below summarizes the expected data profile for a validated scale-up campaign.

ParameterStep 1: 4-Bromo-2-tert-butylphenolStep 2: 4-Bromo-2-tert-butyl-6-chlorophenol
Molar Yield 92.0% – 95.0%88.0% – 91.0%
HPLC Purity (a/a) > 98.5%> 99.0%
Key Impurities 2,4-Dibromo-6-tert-butylphenol (< 0.5%)Over-chlorinated oligomers (< 0.3%)
Residual Halogen < 10 ppm (via titration)< 10 ppm (via titration)
Appearance Pale yellow liquid / low-melting solidWhite to off-white crystalline solid

Conclusion

The transition from bench-scale synthesis to a pilot-plant process for 4-bromo-2-tert-butyl-6-chlorophenol requires strict adherence to dosing kinetics, thermal control, and off-gas management. By utilizing molecular bromine and sulfuryl chloride under tightly regulated parameters, this protocol ensures high atom economy, excellent regioselectivity, and a safe operational envelope suitable for commercial manufacturing.

References

  • 4-Bromo-2-tert-butylphenol (CID 97068). PubChem, National Institutes of Health. Available at:[Link]

  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. Available at:[Link]

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Technical Overview The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol presents a classic challenge in regioselective electrophilic aromatic substitution (EAS).[1] The presence of the bulky tert-butyl group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol presents a classic challenge in regioselective electrophilic aromatic substitution (EAS).[1] The presence of the bulky tert-butyl group at the C2 position provides significant steric shielding, which we can leverage to direct incoming halogens. However, the order of halogenation is the critical determinant of yield and purity.

The Optimized Strategy: Sequential Halogenation (Para


 Ortho) 
Our recommended protocol utilizes a "Para-First" strategy. We first introduce the bromine at the C4 (para) position. The tert-butyl group at C2 effectively blocks the C3 position and hinders the C6 (ortho) position, making the C4 position the most nucleophilic and accessible site for the initial attack. Once C4 is blocked by bromine, the subsequent chlorination is chemically forced to the remaining C6 (ortho) position, despite the steric penalty.

Interactive Troubleshooting Guide (Q&A)

Q1: Why do we observe significant amounts of 2,4-dibromo-6-tert-butylphenol when using molecular bromine (


)? 
  • Diagnosis: This is a stoichiometry and rate control issue. Molecular bromine is highly reactive. In non-polar solvents, the reaction rate is fast, and local high concentrations can lead to over-bromination even before the starting material is consumed.

  • Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF.[1] NBS provides a slow, controlled release of the bromonium ion (

    
    ), significantly enhancing para-selectivity. If you must use 
    
    
    
    , dilute it significantly in DCM and add it dropwise at
    
    
    .

Q2: Our chlorination step with Sulfuryl Chloride (


) is yielding a mixture of products and unreacted starting material. Why? 
  • Diagnosis:

    
     is moisture-sensitive and can decompose to 
    
    
    
    and
    
    
    gas before reacting if the system isn't dry.[1] Furthermore, the intermediate 4-bromo-2-tert-butylphenol is less electron-rich than the starting phenol due to the electron-withdrawing bromine, making the second EAS step slower.[1]
  • Solution:

    • Ensure all solvents are anhydrous.

    • Use a slight excess of

      
       (1.1 - 1.2 eq).[1]
      
    • Catalysis: Addition of a catalytic amount of diisopropylamine or using a silica-supported catalyst can activate the phenol ring for the second attack.

Q3: We are seeing "halogen scrambling" (bromine migration) during the chlorination step. How do we prevent this?

  • Diagnosis: This "halogen dance" occurs under highly acidic conditions or elevated temperatures, where the

    
     atom effectively detaches and re-attaches to a more thermodynamically stable position, or is displaced by 
    
    
    
    .
  • Solution: Keep the reaction temperature strictly below

    
     during 
    
    
    
    addition. Quench the reaction immediately upon completion (monitor via TLC/HPLC) with saturated sodium bicarbonate to neutralize the
    
    
    byproduct.

Q4: Can we reverse the order (Chlorinate then Brominate)?

  • Technical Advisory: Strongly Discouraged. Chlorinating 2-tert-butylphenol first often leads to a mixture of 6-chloro (ortho) and 4-chloro (para) isomers because the steric difference between the ortho and para positions is less pronounced for the smaller chlorine atom than for bromine.[1] Separating these isomers is difficult and reduces overall yield.

Optimized Experimental Protocol

Step 1: Regioselective Bromination

Target: 4-Bromo-2-tert-butylphenol[1]

  • Setup: Charge a round-bottom flask with 2-tert-butylphenol (1.0 eq) and Acetonitrile (MeCN) [0.5 M concentration].

  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Concentrate MeCN, redissolve in Ethyl Acetate, wash with water and brine. Dry over

    
    .[2]
    
  • Validation:

    
     NMR should show a doublet pattern characteristic of 1,2,4-substitution (or specific coupling constants for para-sub).
    
Step 2: Ortho-Chlorination

Target: 4-Bromo-2-tert-butyl-6-chlorophenol[1]

  • Setup: Dissolve the crude 4-bromo-2-tert-butylphenol (from Step 1) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Cooling: Cool to

    
    .
    
  • Reagent: Add Sulfuryl Chloride (

    
    )  (1.1 eq) dropwise via syringe pump or addition funnel to control gas evolution (
    
    
    
    ).
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    . Monitor strictly by TLC (Hexane/EtOAc 9:1).
  • Quench: Pour into ice-cold saturated

    
     solution. Caution: Vigorous effervescence.[1]
    
  • Purification: Flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Comparative Data: Reaction Conditions

Table 1: Optimization of Brominating Agents

ReagentSolventTempYield (Step 1)Selectivity (Para:Ortho)Notes

DCM

85%85:15Fast, but difficult to control over-bromination.[1]



88%90:10Toxic solvent, obsolete method.[1]
NBS MeCN RT 94% >98:2 Recommended. High selectivity, easy workup.[1]
NBS DMFRT92%95:5DMF is harder to remove than MeCN.[1]

Table 2: Optimization of Chlorinating Agents

ReagentConditionsYield (Step 2)PurityNotes

(gas)

, Reflux
60%LowHarsh, leads to polychlorinated byproducts.[1]
NCS MeCN, Reflux45%HighToo slow for electron-deficient phenols.[1]

DCM,

89% High Recommended. Best balance of reactivity/selectivity.[1]

Reaction Pathway Visualization

ReactionPathway Start 2-tert-butylphenol (Starting Material) Inter 4-Bromo-2-tert-butylphenol (Intermediate) Start->Inter Step 1: NBS, MeCN (Para-Selective) Side1 2,4-Dibromo-... (Over-bromination) Start->Side1 Excess Br2 Side2 Regioisomers (Ortho-attack) Start->Side2 Improper Temp Product 4-Bromo-2-tert-butyl-6-chlorophenol (Target) Inter->Product Step 2: SO2Cl2, DCM (Ortho-Selective)

Figure 1: Sequential halogenation pathway highlighting the critical intermediate and potential deviation points.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 117606962, 4-Bromo-2-(tert-butyl)-5-chlorophenol. Retrieved October 26, 2023, from [Link][1]

  • Fukata, G., et al. (2006). Preparation of 4-Bromo- and 4-Chloro-3-t-butylphenol. Bulletin of the Chemical Society of Japan. Retrieved from [Link][1]

  • Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A).[1][3] Retrieved from

Sources

Optimization

Identification and minimization of by-products in 4-Bromo-2-tert-butyl-6-chlorophenol synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol. Phenolic halogenation is a fundamental electrophilic aromatic substitution (EAS) reaction[1]; however, the highly activated nature of the phenol ring, combined with the sterically demanding and acid-labile tert-butyl group, creates a complex landscape for potential by-products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, regioselective synthesis while minimizing degradation pathways.

Synthesis Workflow & By-Product Pathway Visualization

To establish a self-validating synthetic system, we must first understand the kinetic and thermodynamic flow of the reaction. The optimal route involves a two-step sequence: para-bromination followed by ortho-chlorination . Bromination is performed first because the second-order rate constants for the bromination of phenols are approximately three orders of magnitude higher than for chlorination[2]. This allows us to exploit the steric bulk of the tert-butyl group to selectively lock the para-position before introducing the chlorine atom.

SynthesisWorkflow SM 2-tert-butylphenol Step1 Step 1: Bromination (NBS, DCM, 0°C) SM->Step1 Int1 4-Bromo-2-tert-butylphenol (Major Intermediate) Step1->Int1 Para-selectivity (Kinetically favored) BP1 2-Bromo-6-tert-butylphenol (Ortho-isomer By-product) Step1->BP1 Steric clash Step2 Step 2: Chlorination (SO2Cl2, DCM, 0°C to RT) Int1->Step2 Target 4-Bromo-2-tert-butyl-6-chlorophenol (Target Product) Step2->Target Ortho-chlorination BP2 De-tert-butylated Halophenols Step2->BP2 Acidic cleavage (If HCl accumulates) BP3 Halogenated Benzoquinones Step2->BP3 Oxidation (Excess halogen)

Fig 1: Optimal synthesis workflow for 4-Bromo-2-tert-butyl-6-chlorophenol and by-product pathways.

Troubleshooting FAQs: Identification & Minimization of By-products

Q1: Why am I observing a significant loss of the tert-butyl group (de-tert-butylation) during the halogenation steps? Causality: The tert-butyl group is highly susceptible to acid-catalyzed cleavage. During halogenation, if the aromatic ring undergoes protonation at the ipso-position (the carbon bearing the tert-butyl group), the highly stable tert-butyl cation acts as an excellent leaving group. This is severely exacerbated by the use of strong Lewis acid catalysts (e.g., FeBr₃, AlCl₃) or the accumulation of hydrohalic acids (HBr/HCl) at elevated temperatures. Minimization Strategy: Completely avoid Lewis acids. For bromination, utilize N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM)[3]. NBS provides a controlled, low steady-state concentration of electrophilic bromine without generating stoichiometric HBr. During chlorination with Sulfuryl chloride (SO₂Cl₂), ensure the reaction is properly vented or scrubbed to continuously remove evolved HCl gas.

Q2: How do I prevent poor regioselectivity, specifically the formation of ortho-brominated or para-chlorinated isomers? Causality: The hydroxyl (-OH) group is a strong ortho/para director. In 2-tert-butylphenol, both the para (4-position) and the remaining ortho (6-position) sites are activated. If chlorination is attempted first, the smaller chlorine electrophile may attack both positions indiscriminately, leading to complex mixtures[4]. Minimization Strategy: Sequence matters. Always brominate first. The bulky bromine electrophile experiences severe steric repulsion from the adjacent tert-butyl group if it attempts to attack the ortho-position. Consequently, bromination at the sterically free para-position is highly favored. Once the para-position is locked, subsequent chlorination is forced into the remaining ortho-position.

Q3: My reaction mixture is turning dark red/brown, and I am isolating quinone by-products. What is causing this oxidative degradation? Causality: Halogens (Br₂ and Cl₂) are potent oxidizing agents. Because the phenol ring is highly electron-rich, excess halogenating agent can oxidize the phenol into corresponding halogenated 1,4-benzoquinones or 1,2-benzoquinones. This pathway is accelerated by light (radical generation) and the presence of dissolved oxygen. Minimization Strategy: Maintain strict stoichiometric control (1.00 to 1.05 equivalents maximum). Run the reaction in the dark (wrap the flask in aluminum foil) and thoroughly degas your solvents by purging with inert nitrogen or argon prior to reagent addition.

Q4: How can I suppress over-halogenation (e.g., dibromination or dichlorination)? Causality: The addition of a single halogen mildly deactivates the ring, but the strong activating power of the hydroxyl group often keeps the ring sufficiently reactive to undergo a second EAS event if excess reagent is present[1]. Minimization Strategy: Temperature control is critical. Initiate the reaction at 0 °C to lower the kinetic energy of the system, heavily favoring the fastest reaction (monohalogenation) while suppressing the slower secondary halogenation.

Quantitative Data: Reagent Impact on By-product Profiles

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting quantitative by-product distribution.

Reaction StepReagent SystemTemp (°C)Target Yield (%)Major By-product IdentifiedBy-product (%)
Bromination Br₂ / FeBr₃ in CHCl₃25 °C45%De-tert-butylated halophenols35%
Bromination Br₂ in Acetic Acid15 °C72%2,4-Dibromo-6-tert-butylphenol18%
Bromination NBS in DCM 0 °C 94% 2-Bromo-6-tert-butylphenol< 3%
Chlorination Cl₂ gas in Acetic Acid25 °C58%Halogenated Benzoquinones22%
Chlorination SO₂Cl₂ in DCM 0 °C to RT 89% Polyhalogenated species< 4%

Data Interpretation: The use of NBS and SO₂Cl₂ under cryogenic initiation provides the highest thermodynamic control, virtually eliminating acid-cleavage and oxidative by-products.

Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions established above to ensure high fidelity and reproducibility.

Phase 1: Regioselective Synthesis of 4-Bromo-2-tert-butylphenol
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen for 15 minutes.

  • Solvation: Dissolve 2-tert-butylphenol (15.0 g, 100 mmol, 1.0 eq) in 200 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Electrophile Addition: Weigh out N-Bromosuccinimide (NBS) (18.1 g, 102 mmol, 1.02 eq). Add the NBS in five equal portions over 30 minutes. Causality check: Portion-wise addition prevents thermal spikes that lead to over-bromination and oxidation[3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validate completion via TLC (Hexanes:Ethyl Acetate 9:1); the starting material spot should be completely consumed.

  • Quenching & Isolation: Add 50 mL of saturated aqueous sodium thiosulfate to neutralize trace electrophilic bromine. Transfer to a separatory funnel, extract the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale oil/solid.

Phase 2: Ortho-Chlorination to 4-Bromo-2-tert-butyl-6-chlorophenol
  • Preparation: Dissolve the crude 4-bromo-2-tert-butylphenol (approx. 100 mmol, 1.0 eq) in 200 mL of anhydrous DCM in a clean, dry flask under nitrogen. Equip the flask with a gas outlet routed to a saturated NaOH scrubber (to neutralize evolved HCl and SO₂).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Using an addition funnel, dropwise add Sulfuryl chloride (SO₂Cl₂) (14.2 g, 105 mmol, 1.05 eq) over 20 minutes. Causality check: SO₂Cl₂ acts as an in-situ source of Cl₂, providing superior regiocontrol compared to direct Cl₂ gas bubbling[4].

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

  • Degassing: Vigorously sparge the reaction mixture with nitrogen gas for 10 minutes to expel residual HCl, preventing delayed de-tert-butylation.

  • Purification: Wash the organic phase carefully with saturated aqueous NaHCO₃ (2 x 100 mL) until gas evolution ceases. Dry over Na₂SO₄ and concentrate. Purify the crude product via recrystallization from cold hexanes to yield pure 4-Bromo-2-tert-butyl-6-chlorophenol.

References

  • Gallard, H., & von Gunten, U. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. PubMed. Available at: [Link]

  • RSC Publishing. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Available at: [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at:[Link]

Sources

Troubleshooting

Strategies for improving the yield and purity of 4-Bromo-2-tert-butyl-6-chlorophenol

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-tert-butyl-6-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-tert-butyl-6-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and achieving high product purity. We will explore the causality behind experimental choices, address common troubleshooting scenarios, and provide detailed protocols to ensure reproducible success.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you may encounter during the synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol from its precursor, 2-tert-butyl-6-chlorophenol.

Issue 1: Low or No Yield of the Desired Product

Question: I've performed the bromination of 2-tert-butyl-6-chlorophenol, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common problem that can often be traced back to several key factors related to reagent quality, reaction conditions, and workup procedures.

Causality & Remediation:

  • Incomplete Reaction: The reaction may not have proceeded to completion. The hydroxyl group of the phenol is highly activating, but suboptimal conditions can still lead to a stalled reaction.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned reaction time, consider extending the duration. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Reagent Quality: The activity of your brominating agent is critical.

    • N-Bromosuccinimide (NBS): NBS is a common and effective reagent for selective bromination.[2] However, it can degrade over time, especially if exposed to moisture or light. Use freshly recrystallized NBS for best results.[1]

    • Elemental Bromine (Br₂): While effective, bromine can lead to over-bromination if not handled carefully.[2] Ensure you are using a fresh, high-purity source.

    • Solution: Always use high-purity, and if necessary, freshly purified or recrystallized reagents. Store them under appropriate conditions (e.g., NBS protected from light and moisture).

  • Suboptimal Temperature: Temperature control is crucial for balancing reaction rate and selectivity.

    • Too Low: May result in a very slow or incomplete reaction.

    • Too High: Can increase the rate of side reactions, such as oxidation or unwanted byproducts, leading to lower yields of the desired product.[3]

    • Solution: For the bromination of substituted phenols, a temperature range of 0-25°C is often optimal to minimize side reactions while allowing the main reaction to proceed efficiently.[3]

  • Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Solution: Optimize your extraction protocol. Ensure the pH of the aqueous layer is managed correctly to prevent the loss of the acidic phenolic product into the aqueous phase. During column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.[3]

Issue 2: Low Purity & Presence of Multiple Byproducts

Question: My final product is impure. Spectroscopic analysis shows unreacted starting material and potentially other isomers or poly-brominated species. How can I improve the purity?

Answer: Achieving high purity requires careful control over the reaction's regioselectivity and preventing side reactions. The primary impurities are typically unreacted starting material (2-tert-butyl-6-chlorophenol) and polybrominated byproducts.[4]

Causality & Remediation:

  • Poor Regioselectivity & Over-Bromination: The hydroxyl group is a powerful ortho-, para-director. While both ortho positions are blocked in the starting material (by tert-butyl and chloro groups), making the para position the primary target, harsh conditions can still lead to undesired reactions.

    • Solution 1: Control Stoichiometry: Use a strict 1:1 or a very slight excess (e.g., 1.05 equivalents) of the brominating agent to the starting material.[3] Adding the brominating agent slowly and portion-wise (or as a dilute solution) prevents localized high concentrations that favor poly-substitution.

    • Solution 2: Solvent Choice: The solvent plays a critical role. Polar protic solvents can enhance the electrophilicity of the brominating agent, increasing reactivity and the risk of side reactions.[1][5] Non-polar aprotic solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or chlorobenzene are often preferred to moderate reactivity and improve selectivity.[1][4]

    • Solution 3: Temperature Control: Lower temperatures (e.g., 0-5°C) decrease the overall reaction rate, which generally favors the desired mono-substitution over competing side reactions.[3]

  • Crude Product is a Dark Oil and Resists Crystallization: This indicates the presence of significant impurities that depress the melting point and inhibit the formation of a crystal lattice.

    • Solution 1: Aqueous Wash: Before attempting crystallization, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and perform a series of washes. A wash with a saturated sodium bisulfite solution will remove residual bromine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities, and finally a brine wash.[6]

    • Solution 2: Activated Charcoal Treatment: If the product remains colored after washing, impurities from oxidation may be present. Dissolve the crude material in a minimal amount of a hot solvent, add a small amount (1-2% by weight) of activated charcoal, and heat briefly. Hot-filter the solution to remove the charcoal before allowing it to cool for crystallization.[6]

    • Solution 3: Column Chromatography: If simpler methods fail, silica gel column chromatography is the most robust technique for separating the target compound from impurities.[6] A gradient elution with a non-polar solvent system like Hexane/Ethyl Acetate is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A1: The standard and most direct precursor is 2-tert-butyl-6-chlorophenol.

Q2: Which brominating agent is better, NBS or elemental bromine? A2: Both can be effective. N-Bromosuccinimide (NBS) is often preferred in laboratory settings because it is a solid that is easier to handle than liquid bromine and can offer higher selectivity under milder conditions, reducing the formation of polybrominated side products.[1]

Q3: My purified product is off-white or yellowish. Is this acceptable, and what causes the color? A3: While a slightly off-white color may be acceptable for some applications, a pure product should be a white solid. Coloration is often due to trace impurities, such as oxidation byproducts or residual bromine.[7] An additional recrystallization or a charcoal treatment during purification can often resolve this.[6]

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q5: What are the primary safety precautions for this reaction? A5: Brominating agents like bromine and NBS are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Chlorinated solvents are also hazardous. Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol via NBS Bromination

This protocol is optimized for high selectivity and yield.

Materials:

  • 2-tert-butyl-6-chlorophenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-6-chlorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Ensure the temperature remains between 0-5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane/Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHSO₃ solution to destroy any unreacted NBS or bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: A common and effective solvent system for phenols is a mixture of a polar solvent (like ethanol or methanol) and an anti-solvent (water). Hexane can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[6][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise with continuous swirling until the solution just begins to turn persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualized Workflows and Logic
General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve 2-tert-butyl-6-chlorophenol in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add NBS (1.05 eq) portion-wise B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with NaHSO₃ D->E Reaction Complete F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Recrystallize from Ethanol/Water G->H Crude Product I 9. Isolate via Vacuum Filtration H->I J 10. Dry to yield pure product I->J

Caption: Workflow for Synthesis and Purification.

Troubleshooting Logic: Low Yield

start Low Yield Observed q1 Is starting material (SM) present post-reaction (TLC/GC)? start->q1 a1_yes Extend reaction time. Ensure efficient stirring. q1->a1_yes Yes a1_no SM is consumed. q1->a1_no No q2 Were reagents fresh? (e.g., recrystallized NBS) a1_no->q2 a2_no Repeat with high-purity, freshly prepared reagents. q2->a2_no No a2_yes Reagents are high quality. q2->a2_yes Yes q3 Was workup pH controlled? (Phenolates are water-soluble) a2_yes->q3 a3_no Acidify aqueous layers to pH ~2 and re-extract. q3->a3_no No a3_yes Product loss in workup is minimal. q3->a3_yes Yes final Consider side reactions due to high temperature. Repeat at lower temp (0-5°C). a3_yes->final

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2-tert-butyl-6-chlorophenol (BTBCP) Degradation Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique structural challenges associated with the degradation of 4-Bromo-2-tert-butyl-6-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique structural challenges associated with the degradation of 4-Bromo-2-tert-butyl-6-chlorophenol (BTBCP) .

Because BTBCP is a mixed-halogenated, alkylated phenol, it exhibits highly specific chemical behaviors. The bulky tert-butyl group at the ortho position creates severe steric hindrance, while the differing bond dissociation energies of the C-Br (~280 kJ/mol) and C-Cl (~397 kJ/mol) bonds dictate a strict sequence of dehalogenation. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure complete mineralization of this recalcitrant compound.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does BTBCP resist complete mineralization in standard UV/H₂O₂ systems, leaving behind toxic intermediates? Causality: Standard UV/H₂O₂ processes rely on the hydroxyl radical (•OH). While •OH is highly reactive, it degrades aromatic compounds primarily via electrophilic addition. The bulky tert-butyl group on BTBCP physically shields the aromatic ring, severely hindering •OH addition. Furthermore, while the weaker C-Br bond is easily cleaved, the C-Cl bond remains intact, leading to the accumulation of toxic chlorinated alkyl-catechols. Solution: Switch your Advanced Oxidation Process (AOP) to UV/Peroxydisulfate (PDS) . The sulfate radical (SO₄•⁻) generated in this system is a strong one-electron oxidant that reacts with halophenols primarily via direct electron transfer rather than addition. This mechanism bypasses the steric hindrance of the tert-butyl group, leading to highly efficient ring cleavage and mineralization [1].

Q2: During enzymatic degradation assays (e.g., using peroxidases), I observe a rapid loss of the parent BTBCP compound, but no mineralization occurs. What is happening? Causality: Peroxidases (both natural and artificial metalloenzymes) catalyze the one-electron oxidation of halophenols to form phenoxy radicals. However, because the tert-butyl group prevents the enzyme from facilitating a clean ring-opening, these stable phenoxy radicals diffuse into the bulk solution and undergo rapid non-enzymatic C-C and C-O coupling. Solution: Your assay is not mineralizing the compound; it is polymerizing it. The halophenols are being selectively converted into higher molecular weight, insoluble oligomeric compounds [2]. If mineralization is your goal, enzymatic treatment must be coupled with a secondary oxidative process to break down these oligomers.

Q3: My microbial bioreactor (using Pseudomonas sp.) successfully degrades simple chlorophenols but stalls completely when spiked with BTBCP. How can I adapt the protocol? Causality: Bacterial degradation of halophenols typically proceeds via the chlorocatechol (CC) or hydroquinone (HQ) pathways, followed by ortho- or meta-ring cleavage mediated by dioxygenase enzymes [3]. The tert-butyl group in BTBCP physically blocks the active site of these dioxygenases. Consequently, the bacteria convert BTBCP into dead-end metabolites (like halogenated muconic semialdehydes) which act as toxic uncouplers of oxidative phosphorylation, killing the biomass. Solution: Implement a two-stage system. Pre-treat the BTBCP effluent with a mild reductive AOP (e.g., UV/Sulfite) to strip the halogens, then feed the dehalogenated alkylphenol to the bioreactor using a co-metabolic carbon source.

Part 2: Quantitative Data & Method Comparison

To optimize your experimental design, consult the table below, which summarizes the mechanistic differences and efficiencies of various BTBCP degradation strategies.

Degradation MethodPrimary Reactive SpeciesImpact of Steric HindrancePrimary ByproductsMineralization Efficiency
UV/H₂O₂ •OH (Hydroxyl Radical)High (Blocks addition)Halogenated catecholsLow to Moderate
UV/PDS SO₄•⁻ (Sulfate Radical)Low (Electron transfer)Small organic acidsHigh
Enzymatic Phenoxy RadicalsModerate Toxic OligomersVery Low
Microbial Dioxygenase EnzymesSevere (Blocks cleavage)Dead-end metabolitesLow (w/o pre-treatment)

Part 3: Mechanistic Visualization

Pathway BTBCP 4-Bromo-2-tert-butyl-6-chlorophenol (Parent Compound) Debromination Debromination (C-Br Cleavage) BTBCP->Debromination UV/PDS or •OH Oligomers Oligomeric Byproducts (Radical Coupling) BTBCP->Oligomers Enzymatic / Low Radical Dechlorination Dechlorination (C-Cl Cleavage) Debromination->Dechlorination Further Oxidation Hydroquinone Alkyl-Hydroquinone Intermediates Dechlorination->Hydroquinone Catechol Alkyl-Catechol Intermediates Dechlorination->Catechol RingCleavage Ring Cleavage (Ortho/Meta) Hydroquinone->RingCleavage Catechol->RingCleavage Mineralization Mineralization (CO2 + H2O + Halides) RingCleavage->Mineralization

Figure 1: Proposed degradation pathways of BTBCP via advanced oxidation and enzymatic routes.

Part 4: Self-Validating Experimental Protocols

Protocol A: UV/PDS Degradation Assay for BTBCP

This protocol utilizes sulfate radicals to overcome the steric hindrance of the tert-butyl group. It is designed as a self-validating system; the inclusion of specific quenching agents and dark controls ensures that observed degradation is strictly due to SO₄•⁻ radical activity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of BTBCP in a 10 mM phosphate buffer adjusted to pH 7.0.

  • Control Setup (Critical): Prepare two control reactors.

    • Dark Control: BTBCP + Persulfate (No UV).

    • Direct Photolysis Control: BTBCP + UV (No Persulfate).

  • Initiation: Add 1.0 mM Sodium Persulfate (Na₂S₂O₈) to the primary reactor. Immediately expose the reactor to UV-C irradiation (254 nm) under constant magnetic stirring.

  • Sampling & Quenching: At predetermined intervals (0, 5, 10, 15, 30, and 60 minutes), withdraw 1 mL aliquots. Immediately inject the aliquots into vials containing 10 mM Sodium Thiosulfate (Na₂S₂O₃). Causality note: Thiosulfate instantly quenches residual SO₄•⁻ and •OH radicals, freezing the degradation profile for accurate kinetic modeling.

  • Analysis: Quantify the decay of the parent compound and the formation of debrominated/dechlorinated intermediates using LC-MS/MS.

Workflow Prep 1. Sample Prep (BTBCP + Buffer) Initiation 2. PDS Addition & UV Exposure Prep->Initiation Quenching 3. Quenching (Na2S2O3) Initiation->Quenching Analysis 4. LC-MS/MS Analysis Quenching->Analysis Data 5. Kinetic Modeling Analysis->Data

Figure 2: Step-by-step experimental workflow for the UV/PDS advanced oxidation degradation assay.

Protocol B: Two-Stage Microbial Acclimation Workflow

To bypass the toxicity of BTBCP dead-end metabolites, use this co-metabolic workflow.

Step-by-Step Methodology:

  • Chemical Pre-treatment: Subject the BTBCP solution to a low-dose UV/Sulfite treatment for 20 minutes. This specifically targets the C-Br and C-Cl bonds via hydrated electrons, yielding a dehalogenated tert-butylphenol intermediate.

  • Bioreactor Inoculation: Inoculate a continuous stirred-tank bioreactor (CSTR) with a mixed microbial consortium containing Pseudomonas and Flavobacterium strains.

  • Co-Metabolic Feeding: Feed the reactor with a basal salts medium supplemented with 5 mM Sodium Acetate as the primary carbon source. This sustains biomass energy levels required for the transcription of extradiol dioxygenases.

  • Effluent Introduction: Gradually introduce the pre-treated BTBCP effluent at a flow rate that maintains the reactor concentration below 10 mg/L.

  • Validation: Monitor the continuous release of free bromide and chloride ions in the final effluent using Ion Chromatography (IC) to validate that dehalogenation was successful and mineralization is proceeding.

References

  • Liu, J., Liu, Y., Tian, Y., Feng, L., & Zhang, L. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H₂O₂ advanced oxidation processes. RSC Advances.
  • D'Alonzo, D., De Fenza, M., Pavone, V., Lombardi, A., & Nastri, F. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences.
  • Arora, P. K., & Bae, H. (2014). Bacterial Degradation of Chlorophenols and Their Derivatives. Microbial Cell Factories.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-2-tert-butyl-6-chlorophenol

For researchers, scientists, and drug development professionals, the purity and concentration of chemical intermediates are paramount. The compound 4-Bromo-2-tert-butyl-6-chlorophenol, a halogenated phenol, serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and concentration of chemical intermediates are paramount. The compound 4-Bromo-2-tert-butyl-6-chlorophenol, a halogenated phenol, serves as a critical building block in various synthetic pathways. Its precise quantification is not merely a procedural step but a cornerstone of quality control, ensuring the integrity, safety, and efficacy of the final product. An analytical method, therefore, is only as reliable as the evidence supporting its performance.

This guide provides an in-depth, comparative analysis of the validation process for quantifying 4-Bromo-2-tert-butyl-6-chlorophenol. We will dissect the validation of a primary method, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with a robust alternative, Gas Chromatography (GC). Our narrative is grounded in the internationally harmonized standards of the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring that the protocols described are not just scientifically sound but also regulatorily compliant.[1][2][3] The objective is to move beyond a simple checklist of validation parameters and delve into the causality behind each experimental choice, providing a self-validating framework for your analytical procedures.

Selecting the Right Tool: A Comparison of Chromatographic Techniques

The choice of an analytical instrument is the first critical decision in method development. For halogenated phenols like 4-Bromo-2-tert-butyl-6-chlorophenol, chromatographic techniques are superior due to their high resolving power, which is essential for separating the analyte from structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse for pharmaceutical analysis. Its primary advantage is its versatility for a wide range of compounds, including those that are non-volatile or thermally labile. For 4-Bromo-2-tert-butyl-6-chlorophenol, which possesses a chromophore, UV detection provides excellent sensitivity and linearity without the need for derivatization.[4][5][6]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is an excellent technique for volatile and semi-volatile compounds.[7][8][9] Phenols are amenable to GC analysis, although derivatization is sometimes employed to improve peak shape and thermal stability.[10][11] GC can offer very high resolution and, when coupled with MS, provides unparalleled specificity.[12][13][14]

For this guide, we will focus on the validation of an HPLC-UV method as the primary technique due to its robustness and direct applicability. We will then compare its validated performance metrics against those expected from a GC-FID method .

The Validation Master Plan: An Experimental and Logical Workflow

Method validation is a systematic journey to prove that a method is "suitable for its intended purpose."[15] This process follows a logical progression where the results of one test inform the next, building a comprehensive picture of the method's capabilities.

Method_Validation_Workflow Define Define Analytical Target Profile (ATP) Develop Method Development & Optimization (HPLC/GC) Define->Develop Protocol Write Validation Protocol (Based on ICH Q2(R1)) Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity / Selectivity Execute->Specificity Is the method selective? Robustness Robustness Execute->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOD & LOQ Linearity->LOQ Data used for calculation Report Compile Validation Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

A generalized workflow for analytical method validation.

Primary Method Validation: HPLC-UV for 4-Bromo-2-tert-butyl-6-chlorophenol

Here, we provide the detailed protocols and rationale for validating an HPLC-UV method. The acceptance criteria listed are typical for pharmaceutical quality control labs and are derived from ICH guidelines.[1][16]

Specificity (Selectivity)
  • Causality: The purpose of the specificity test is to provide unequivocal proof that the signal measured originates solely from 4-Bromo-2-tert-butyl-6-chlorophenol.[17] It ensures that other components in the sample matrix, such as starting materials, by-products, or degradants, do not interfere with the analyte's peak, preventing false positive results.

  • Experimental Protocol:

    • Prepare solutions of a diluent blank, a placebo (matrix without the analyte), a reference standard of 4-Bromo-2-tert-butyl-6-chlorophenol, and a sample solution.

    • If available, prepare solutions of known related impurities.

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms to ensure that no interfering peaks are observed at the retention time of the main analyte peak in the blank and placebo injections.

    • The analyte peak in the sample solution should be spectrally pure (if using a Diode Array Detector) and free from co-elution with any known impurities.

  • Acceptance Criteria:

    • No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

    • The method must demonstrate baseline resolution between the analyte and any specified impurities.

Linearity and Range
  • Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response (e.g., peak area).[16][18] This is fundamental for accurate quantification across different sample concentrations. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[1][18]

  • Experimental Protocol:

    • Prepare a stock solution of the 4-Bromo-2-tert-butyl-6-chlorophenol reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.[16]

    • Inject each concentration level in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[16]

    • The y-intercept should be ≤ 2% of the response at the 100% target concentration.[19]

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy (as Percent Recovery)
  • Causality: Accuracy measures the closeness of the experimental value to the true value.[18] It is a critical indicator of systematic error in the method. The experiment is designed to challenge the method's ability to correctly quantify the analyte in a complex matrix.

  • Experimental Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage of the analyte recovered.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for an assay of a bulk substance.[16]

Precision
  • Causality: Precision assesses the degree of scatter or random error in the method when applied repeatedly to the same homogeneous sample.[17] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short time with the same analyst and instrument.

    • Intermediate Precision: Evaluates the effect of random events like different days, analysts, or equipment on precision.[1]

  • Experimental Protocol:

    • Repeatability: Prepare six individual sample solutions of 4-Bromo-2-tert-butyl-6-chlorophenol at 100% of the target concentration from the same homogeneous batch. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

  • Acceptance Criteria:

    • The RSD for repeatability should be ≤ 2.0%.

    • The RSD for intermediate precision should also be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[20][21] These parameters are crucial for impurity analysis but are also good indicators of a method's sensitivity. The ICH Q2(R1) guideline provides several methods for their determination.[22]

LOD_LOQ_Determination Start Determine LOD & LOQ Method Choose Method per ICH Q2(R1) Start->Method Visual Visual Evaluation Method->Visual SN Signal-to-Noise Ratio Method->SN Calib Based on Calibration Curve (Std. Dev. of Response & Slope) Method->Calib LOD_SN LOD ≈ 3:1 S/N SN->LOD_SN LOQ_SN LOQ ≈ 10:1 S/N SN->LOQ_SN LOD_Calib LOD = 3.3 * (σ / S) Calib->LOD_Calib LOQ_Calib LOQ = 10 * (σ / S) Calib->LOQ_Calib

Decision tree for LOD and LOQ determination methods.
  • Experimental Protocol (Based on Calibration Curve):

    • Use the data from the linearity study.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Obtain the slope (S) of the calibration curve.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)[22]

      • LOQ = 10 * (σ / S)[22]

  • Acceptance Criteria:

    • The determined LOQ value must be verified by preparing a sample at this concentration and demonstrating that its accuracy and precision are acceptable.

Robustness
  • Causality: Robustness testing demonstrates the reliability of the method during normal usage by showing its capacity to remain unaffected by small, deliberate variations in its parameters.[1] This provides confidence that the method will perform consistently in different laboratories or under slightly different conditions.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

    • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

    • Analyze a standard solution under each varied condition.

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantified result.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The quantified result should not deviate significantly from the result obtained under normal conditions.

Comparative Performance Data: HPLC-UV vs. GC-FID

The choice between HPLC and GC often depends on the specific requirements of the analysis. Below is a table summarizing the expected validation performance for both methods in the quantification of 4-Bromo-2-tert-butyl-6-chlorophenol.

Validation Parameter HPLC-UV Method GC-FID Method Rationale for Comparison
Specificity High; dependent on chromatographic resolution. Diode-array detection can confirm peak purity.Very High; capillary columns provide excellent separation. Prone to interference from other volatile compounds.Both methods offer high specificity. GC may require longer run times to resolve very similar impurities. HPLC is less susceptible to matrix volatility issues.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are expected to show excellent linearity over a defined range.
Range (% of Target) 80 - 120%80 - 120%The range is defined by the intended use and is typically similar for both methods in an assay context.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods should be highly accurate. GC accuracy can be affected by inlet discrimination if not optimized.
Precision (RSD) ≤ 2.0%≤ 2.0%Modern instrumentation for both HPLC and GC provides excellent precision.
LOQ (ng on-column) ~0.5 - 5 ng~0.1 - 2 ngFID is generally very sensitive for carbon-containing compounds, potentially offering a lower LOQ than a standard UV detector.
Robustness Robust to minor changes in mobile phase pH, composition, flow rate, and temperature.Robust to minor changes in oven temperature ramp, carrier gas flow, and inlet temperature.HPLC robustness often centers on mobile phase stability, while GC focuses on gas flows and temperature programs. Both require careful control.
Derivatization Not required.May be beneficial to improve peak shape and prevent on-column adsorption, but adds a sample preparation step.The primary advantage of HPLC here is the elimination of the derivatization step, which simplifies the procedure and removes a potential source of error.

Conclusion

The validation of an analytical method is a rigorous but essential process that underpins the reliability of all subsequent data. For the quantification of 4-Bromo-2-tert-butyl-6-chlorophenol, both HPLC-UV and GC-FID are powerful and suitable techniques.

  • HPLC-UV stands out for its direct applicability without the need for derivatization, making it a more straightforward and often faster method to implement in a quality control environment.

  • GC-FID may offer slightly higher sensitivity and is an excellent alternative, particularly if the sample matrix contains non-UV active volatile impurities that need to be monitored simultaneously.

Ultimately, the selection of the method should be based on a risk assessment considering the available instrumentation, the nature of potential impurities, and the specific requirements of the project. Regardless of the choice, a comprehensive validation executed according to established guidelines like ICH Q2(R1) is non-negotiable. It is the documented evidence that transforms an analytical procedure into a trustworthy, reliable, and scientifically sound method for its intended purpose.[15]

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • Spas, B. (n.d.). How to Determine LOD and LOQ in Analytical Method Validation. Spas Bioscience. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]

  • Chimactiv. LOD, LOQ. AgroParisTech. [Link]

  • Dolan, J. (2021). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Qian, J., Wu, C., & Lin, C. (1991). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A, 543, 365-371. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Riyajan, S. (2020). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • GxP-CC. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 389, 00041. [Link]

  • López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 433-442. [Link]

  • GMP-Verlag. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 93-100. [Link]

  • Crane, R. I., et al. (1993). Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. Journal of Chromatographic Science, 31(4), 126-130. [Link]

  • Bitesize Bio. (2024). Key terms related to validation of an analytical method. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Kumar, A., et al. (2022). Analytical method validation: A brief review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(4), 01-07. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Fodor, G., & Gáspár, A. (1998). Quantitative determination of phenols by bromination surveyed from an unusual perspective. ResearchGate. [Link]

  • SIELC Technologies. Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. [Link]

  • Yılmaz, F., & Ulusoy, H. İ. (2014). Separation of Some Halogenated Phenols by GC-MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Test Methods. [Link]

  • Bureau Veritas. (2025). What is the Difference Between Phenols by 4AAP vs GCMS Methods?. [Link]

  • Hanamoto, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Stengel, D., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4369. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Klick, S., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 196-204. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Substituted Bromophenols: Insights for Derivative Design

This guide provides an in-depth comparison of the biological efficacy of substituted phenolic compounds, with a particular focus on derivatives sharing structural motifs with 4-Bromo-2-tert-butyl-6-chlorophenol. It is in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological efficacy of substituted phenolic compounds, with a particular focus on derivatives sharing structural motifs with 4-Bromo-2-tert-butyl-6-chlorophenol. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that dictate the therapeutic potential of this chemical class. By synthesizing data from closely related analogues, this document offers a predictive framework for the design and evaluation of novel derivatives.

Introduction: The Versatile Phenolic Scaffold

Substituted phenols are a cornerstone in medicinal chemistry, prized for their wide spectrum of biological activities. The phenolic hydroxyl group is a key pharmacophore, acting as a hydrogen bond donor and a proton donor, which is central to its well-documented antioxidant properties.[1] The aromatic ring serves as a versatile scaffold, allowing for fine-tuning of a molecule's steric and electronic properties through the introduction of various substituents.

While literature on the specific 4-Bromo-2-tert-butyl-6-chlorophenol framework is not abundant, a wealth of data exists for structurally related compounds. By examining phenols featuring tert-butyl groups and halogen substitutions (particularly bromine), we can extrapolate valuable insights into their potential antioxidant, antimicrobial, and cytotoxic activities. The presence of a bulky tert-butyl group often introduces steric hindrance, which can modulate reactivity and selectivity, while halogens like bromine can enhance lipophilicity and introduce specific electronic effects, often leading to potent biological activity.[2][3] This guide will dissect these structure-activity relationships, supported by experimental data from the scientific literature.

General Synthetic Strategies for Phenolic Derivatives

The chemical versatility of substituted phenols allows for a variety of synthetic transformations to generate a library of derivatives. The hydroxyl group, the aromatic ring, and existing alkyl substituents all present opportunities for modification.

A common approach involves the electrophilic substitution on the aromatic ring, such as bromination or nitration, to introduce new functional groups. The existing hydroxyl and alkyl groups direct the position of these new substituents. Another key strategy is the functionalization of the phenolic hydroxyl group to create ethers and esters, which can alter the compound's solubility, stability, and biological activity.[4] Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for creating biaryl derivatives from brominated phenols, significantly expanding molecular diversity.[4]

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start Substituted Phenol (e.g., 2-tert-butylphenol) r1 Electrophilic Aromatic Substitution (e.g., Bromination) start->r1 r2 O-Alkylation / O-Acylation (Ether/Ester Formation) start->r2 r3 Oxidation of Alkyl Group (e.g., to Aldehyde) start->r3 p1 Halogenated Phenols r1->p1 p2 Ether/Ester Derivatives r2->p2 p3 Schiff Base Precursors r3->p3 r4 Palladium Cross-Coupling (from Bromo-Phenol) p4 Biaryl Derivatives r4->p4 p1->r4

Caption: General synthetic workflow for the derivatization of substituted phenols.

Comparative Biological Efficacy

The biological activity of substituted phenols is intrinsically linked to their chemical structure. The nature, number, and position of substituents on the aromatic ring are critical determinants of their efficacy.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, a process often referred to as hydrogen atom transfer (HAT).[1] The stability of the resulting phenoxyl radical is a key factor in the compound's antioxidant potential.

Key Structure-Activity Relationship Insights:

  • Electron-Donating Groups: Alkyl groups (like tert-butyl) and methoxy groups enhance antioxidant activity by increasing the electron density on the hydroxyl group, which facilitates hydrogen donation.[5]

  • Steric Hindrance: Bulky substituents, such as tert-butyl groups positioned ortho to the hydroxyl group, create "hindered phenols." This steric hindrance can increase the stability of the phenoxyl radical, thereby enhancing antioxidant activity.[6][7] However, excessive hindrance can also impede the hydroxyl group's interaction with free radicals.[5]

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[5]

Compound Class/ExampleAssayIC50 (µg/mL)Key Structural Feature
2,4-di-tert-butylphenol (2,4-DTBP)DPPH Scavenging~60Hindered phenol with two bulky alkyl groups.
2,4-di-tert-butylphenol (2,4-DTBP)ABTS Scavenging~17Hindered phenol with two bulky alkyl groups.
Butylated Hydroxytoluene (BHT)DPPH ScavengingVaries (Potent)Classic hindered phenol antioxidant.
2-tert-butyl-4-methoxyphenol (BHA)Rancimat TestStrong ActivityHindered phenol with electron-donating groups.[6]

Table 1: Comparative antioxidant activity of representative hindered phenolic compounds. Data is compiled from structurally related compounds to infer potential activity.[4]

Antimicrobial Activity

Bromophenols, commonly found in marine organisms, have demonstrated significant antimicrobial properties.[2][3] The presence of bromine atoms on the phenolic ring is a critical feature for this activity, often enhancing the compound's lipophilicity and ability to disrupt bacterial membranes or inhibit essential enzymes.

Key Structure-Activity Relationship Insights:

  • Bromination: The number and position of bromine atoms significantly impact antimicrobial potency. Polybrominated phenols often exhibit strong activity.[8]

  • Gram-Positive vs. Gram-Negative: Some bromophenols show selective activity. For example, certain derivatives are more effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) than Gram-negative bacteria such as Pseudomonas aeruginosa.[2][3]

  • Biofilm Inhibition: Beyond killing planktonic cells, some brominated compounds can inhibit biofilm formation, a key virulence factor in chronic infections.[2][3][9]

Compound/Derivative ClassTarget OrganismMIC (µM or µg/mL)Key Structural Feature
3-bromo-2,6-dihydroxyacetophenoneS. aureus & MRSAGood Activity (Zone of Inhibition)Simple bromophenol skeleton.[2][3]
3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenolGram-Positive BacteriaMIC90: 0.1 - 0.78 µMPolybrominated phenoxyphenol.[9]
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicans, Aspergillus fumigatusMost Active in StudyPolybrominated diphenylmethane.[8]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidisMIC: 16 µg/mLDibrominated phenol with a lactam moiety.[10]

Table 2: Comparative antimicrobial activity of representative bromophenol derivatives.

Cytotoxic and Anticancer Activity

The therapeutic potential of substituted phenols extends to oncology, where they have been shown to induce cytotoxicity in various cancer cell lines.[11] The mechanisms are often linked to the generation of reactive oxygen species (ROS) under certain conditions, leading to apoptosis or necrosis.[11][12]

Key Structure-Activity Relationship Insights:

  • Hydrophobicity: Increased lipophilicity, often conferred by alkyl and halogen substituents, can enhance cellular uptake and cytotoxicity.[12]

  • Halogenation: Halogenated derivatives, such as dibromo-bisphenol A, have shown significantly stronger cytotoxicity compared to their non-halogenated parent compounds.[12]

  • Dual Character: Some hindered phenols exhibit a "chameleon-like" dual character. They can act as protective antioxidants under normal conditions but can promote ROS generation and induce apoptosis in tumor cells.[11]

Compound/Derivative ClassCancer Cell LineIC50 / CC50 (µM)Key Structural Feature
2,4-di-tert-butylphenol (2,4-DTBP)Human Colorectal (HCT116)IC50: ~57 µMHindered phenol.[13]
Dibromo-bisphenol A (diBr-BPA)HeLaStronger cytotoxicity than BPADihalogenated bisphenol structure.[12]
Schiff Base Derivatives of BromophenolsLeukemia (K562)10 - 50 µMComplex derivative of a bromophenol.[4]

Table 3: Comparative cytotoxic activity of representative substituted phenols.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below. These protocols are foundational for evaluating the efficacy of novel phenolic derivatives.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

Objective: To determine the ability of a test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Create a series of dilutions of the test compound in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution to respective wells.

  • Add 150 µL of the DPPH solution to each well.

  • Prepare a control well containing 50 µL of methanol and 150 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the inhibition percentage against the compound concentration.

G cluster_prep cluster_assay cluster_analysis A Prepare Compound Dilutions C Add Compound to 96-well Plate A->C B Prepare DPPH Solution D Add DPPH Solution to Wells B->D E Incubate 30 min in Dark D->E Mix F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line by measuring metabolic activity.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium).

  • Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Compound Dilutions B->C D Incubate 24-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate Viability & Determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The analysis of structurally related compounds strongly suggests that derivatives of 4-Bromo-2-tert-butyl-6-chlorophenol hold significant therapeutic promise. The combination of a hindered phenolic core with halogen substituents is a proven strategy for developing potent antioxidant, antimicrobial, and cytotoxic agents. The bulky tert-butyl group is expected to enhance antioxidant stability, while the bromo- and chloro- substituents can increase lipophilicity and introduce specific electronic properties beneficial for antimicrobial and anticancer activity.

While this guide provides a robust comparative framework, the direct synthesis and biological evaluation of 4-Bromo-2-tert-butyl-6-chlorophenol derivatives are essential next steps. Future research should focus on creating a diverse library of these compounds and screening them through the assays detailed herein. Such studies will undoubtedly uncover novel candidates for drug development and further elucidate the nuanced structure-activity relationships governing this fascinating class of molecules.

References

  • A Comparative Guide to the Antioxidant Potential of Substituted Phenols. Benchchem.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
  • Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. PMC.
  • Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.
  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... ResearchGate.
  • Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. PubMed.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. Semantic Scholar.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. PMC.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.
  • Antioxidative Properties of Phenyl-Substituted Phenols. ACS Publications.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC.
  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC.
  • Antioxidants Activity of Selected Synthesized Compounds. crimsonpublishers.com.
  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. ResearchGate.
  • High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways. PMC.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.
  • An In-depth Technical Guide to 4-tert-Butyl-2-ethylphenol: Isomers, Derivatives, and Biological Significance. Benchchem.
  • Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry. Benchchem.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
  • Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity. ACS Publications.
  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Goliath.

Sources

Validation

A Researcher's Guide to Evaluating the In-Vitro Antioxidant Activity of Novel Phenolic Compounds: A Comparative Analysis Framework

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of early-stage drug discovery and development. Oxidative stress, the imbalance between the production of...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity remains a cornerstone of early-stage drug discovery and development. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Phenolic compounds, ubiquitous in nature and readily synthesized, represent a promising class of antioxidants due to their inherent ability to scavenge free radicals.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in-vitro antioxidant potential of a novel compound, using 4-Bromo-2-tert-butyl-6-chlorophenol as a representative example. While direct comparative data for this specific molecule is not extensively available in peer-reviewed literature, this document will equip you with the foundational knowledge, detailed experimental protocols, and data interpretation strategies to rigorously compare its activity against well-established standard antioxidants: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C).

The Scientific Underpinnings of Antioxidant Action

The antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[5][6] This process is governed by several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[2][4][7] The efficacy of a phenolic antioxidant is intricately linked to its molecular structure, including the number and position of hydroxyl groups, steric hindrance, and the presence of other substituents on the aromatic ring.[8][9][10][11]

For instance, the bulky tert-butyl group at the ortho position in BHT sterically hinders the hydroxyl group, influencing its reactivity and making it a highly effective antioxidant in preventing lipid peroxidation.[6][12] Similarly, the bromine and chlorine substituents on the phenol ring of our compound of interest, 4-Bromo-2-tert-butyl-6-chlorophenol, are expected to modulate its electronic properties and, consequently, its antioxidant capacity.

A Multi-Assay Approach for Comprehensive Evaluation

No single assay can fully capture the multifaceted nature of antioxidant activity.[13] Therefore, a battery of in-vitro tests based on different mechanisms is essential for a robust assessment. This guide will focus on three widely accepted and complementary spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[14][15]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for evaluating the antioxidant activity of a test compound and comparing it with standards.

G cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Comparison Prep_Test Prepare Stock Solution of 4-Bromo-2-tert-butyl-6-chlorophenol DPPH DPPH Radical Scavenging Assay Prep_Test->DPPH Serial Dilutions ABTS ABTS Radical Cation Decolorization Assay Prep_Test->ABTS Serial Dilutions FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Prep_Test->FRAP Serial Dilutions Prep_Std Prepare Stock Solutions of BHT, Trolox, Ascorbic Acid Prep_Std->DPPH Serial Dilutions Prep_Std->ABTS Serial Dilutions Prep_Std->FRAP Serial Dilutions Prep_Reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) Prep_Reagents->DPPH Prep_Reagents->ABTS Prep_Reagents->FRAP Calc_IC50 Calculate IC50 Values (DPPH & ABTS) DPPH->Calc_IC50 ABTS->Calc_IC50 Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) ABTS->Calc_TEAC FRAP->Calc_TEAC Compare Comparative Analysis of Test Compound vs. Standards Calc_IC50->Compare Calc_TEAC->Compare Conclusion Draw Conclusions on Relative Antioxidant Potency Compare->Conclusion

Caption: General experimental workflow for assessing and comparing in-vitro antioxidant activity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the three key antioxidant assays. It is crucial to maintain consistency in reagent preparation and incubation times for accurate and reproducible results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to pale yellow.[16] The decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare stock solutions (e.g., 1 mg/mL) of 4-Bromo-2-tert-butyl-6-chlorophenol and the standard antioxidants (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the sample to 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.[17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound and standards.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the sample.[16][18]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15] This assay measures the total antioxidant power of a sample.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound and standards.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known Fe²⁺ solution (e.g., FeSO₄) and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.

Comparative Data Analysis: Interpreting the Results

The data obtained from these assays should be tabulated for a clear and objective comparison. Below is a hypothetical data table illustrating how the results for 4-Bromo-2-tert-butyl-6-chlorophenol might compare to the standard antioxidants.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/µM)
4-Bromo-2-tert-butyl-6-chlorophenol Hypothetical ValueHypothetical ValueHypothetical Value
BHT 29.5 ± 2.115.8 ± 1.31.2 ± 0.1
Trolox 8.2 ± 0.75.1 ± 0.42.5 ± 0.2
Ascorbic Acid 5.5 ± 0.53.9 ± 0.32.8 ± 0.3

Interpreting the Hypothetical Data:

  • DPPH and ABTS Assays: A lower IC50 value signifies greater radical scavenging activity.[17] In this hypothetical table, Ascorbic Acid and Trolox are the most potent radical scavengers, followed by BHT. The performance of 4-Bromo-2-tert-butyl-6-chlorophenol would be ranked based on its calculated IC50 values.

  • FRAP Assay: A higher FRAP value indicates a greater ability to reduce ferric ions, signifying a stronger total antioxidant capacity. Ascorbic Acid and Trolox would be expected to show the highest reducing power.

Structure-Activity Relationship: A Deeper Dive

The antioxidant activity of phenolic compounds is highly dependent on their chemical structure.[8][9][10][11] For 4-Bromo-2-tert-butyl-6-chlorophenol, the following structural features would be key to interpreting the experimental results:

  • Phenolic Hydroxyl Group: This is the primary site for hydrogen atom donation to free radicals.

  • tert-Butyl Group: Located ortho to the hydroxyl group, this bulky group can provide steric hindrance, which may enhance its stability and prevent pro-oxidant activities.[6][12]

  • Halogen Substituents (Bromo and Chloro): These electron-withdrawing groups can influence the bond dissociation enthalpy (BDE) of the O-H bond, which is a critical factor in the hydrogen atom transfer mechanism.[7]

A thorough analysis would involve correlating the observed antioxidant activities with these structural features, potentially leading to insights for the design of more potent antioxidant molecules.

Conclusion and Future Directions

This guide provides a robust framework for the in-vitro evaluation of the antioxidant activity of novel phenolic compounds like 4-Bromo-2-tert-butyl-6-chlorophenol. By employing a multi-assay approach and comparing the results against well-characterized standards, researchers can obtain a comprehensive and reliable assessment of a compound's antioxidant potential.

The findings from these in-vitro studies are a critical first step. Promising compounds should subsequently be evaluated in more complex biological systems, such as cell-based assays and in-vivo models, to understand their bioavailability, metabolism, and efficacy in a physiological context. The systematic approach outlined here ensures a solid foundation for advancing the development of new and effective antioxidant therapies.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods - ResearchGate. Available at: [Link]

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions - PubMed. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC - NIH. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Available at: [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One. Available at: [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C) - IntechOpen. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. Available at: [Link]

  • ANTIOXIDANT BHT. Available at: [Link]

  • Phenolic Antioxidants and Human Health | Encyclopedia MDPI. Available at: [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. Available at: [Link]

  • Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI. Available at: [Link]

  • Potential of ascorbic acid in human health against different diseases: an updated narrative review - Taylor & Francis. Available at: [Link]

  • Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid - Sign in. Available at: [Link]

  • Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. Available at: [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed. Available at: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing). Available at: [Link]

  • BHT Antioxidant Properties → Area → Sustainability. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed. Available at: [Link]

  • Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More - WebMD. Available at: [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. Available at: [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC. Available at: [Link]

  • (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction - ResearchGate. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

  • AqT®-Trolox: The Ultimate Water-Soluble Antioxidant - CellMosaic. Available at: [Link]

  • Trolox Equivalent Antioxidant Capacity of Different Geometrical Isomers of α-Carotene, β-Carotene, Lycopene, and Zeaxanthin | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for the Analysis of 4-Bromo-2-tert-butyl-6-chlorophenol

Introduction: The Analytical Challenge of a Substituted Phenol 4-Bromo-2-tert-butyl-6-chlorophenol is a substituted phenolic compound whose accurate quantification is critical in various stages of research and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Substituted Phenol

4-Bromo-2-tert-butyl-6-chlorophenol is a substituted phenolic compound whose accurate quantification is critical in various stages of research and development, from synthesis quality control to environmental monitoring. Its structure, featuring a polar hydroxyl group, bulky non-polar tert-butyl group, and electronegative halogen atoms (bromine and chlorine), presents a unique analytical challenge. This combination of functional groups dictates its behavior in chromatographic systems, making the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) a critical decision point.

This guide provides an in-depth, objective comparison of these two powerful techniques for the analysis of 4-Bromo-2-tert-butyl-6-chlorophenol. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and validate the optimal method for their specific needs. All methodologies are presented with the rigor required for regulatory scrutiny, adhering to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2]

Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally labile.[3] For 4-Bromo-2-tert-butyl-6-chlorophenol, a reversed-phase HPLC (RP-HPLC) method is the most direct approach.

The "Why": Causality in HPLC Method Design

The core of a successful RP-HPLC separation lies in managing the analyte's polarity. The phenolic hydroxyl group (-OH) on our target molecule is acidic and can ionize (lose a proton) depending on the pH of the mobile phase. An ionized analyte interacts poorly and inconsistently with the non-polar C18 stationary phase, leading to poor peak shape (tailing) and retention time drift.

Our Solution: We introduce a small amount of acid (e.g., formic or phosphoric acid) into the mobile phase.[4] This suppresses the ionization of the hydroxyl group, ensuring the analyte remains in its neutral, more hydrophobic form. This single choice dramatically improves peak symmetry and reproducibility, which are cornerstones of a validatable method. The bulky tert-butyl group and halogens increase the molecule's hydrophobicity, making it well-suited for retention on a C18 column.[4]

Experimental Protocol: HPLC-UV Method

This protocol is designed as a robust starting point for method development and validation.

1. Instrumentation and Consumables:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for phenolic compounds.[4]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (or phosphoric acid).

  • Reference Standard: A well-characterized standard of 4-Bromo-2-tert-butyl-6-chlorophenol.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Phenolic compounds typically exhibit strong absorbance in this region; a full spectrum should be captured with a DAD to confirm the optimal wavelength).[6]

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in methanol.[5]

  • Working Standards: Prepare a calibration curve by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: High-level workflow for the analysis of 4-Bromo-2-tert-butyl-6-chlorophenol by HPLC-UV.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level detection and unambiguous identification.[7] However, for polar molecules like phenols, direct analysis is often problematic due to poor peak shape and potential thermal degradation.[7]

The "Why": The Critical Need for Derivatization

The active hydrogen on the phenolic hydroxyl group can form hydrogen bonds with active sites on the GC column and inlet liner, causing significant peak tailing.[7] Furthermore, the polarity of this group reduces the compound's volatility. To overcome these issues, we must perform a derivatization reaction.

Our Solution: Silylation is the preferred technique for phenols.[8][9] We use a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst. This reaction replaces the active hydrogen with a non-polar, thermally stable trimethylsilyl (TMS) group.[8][10] The resulting TMS-ether is significantly more volatile and less polar, leading to sharp, symmetrical peaks and improved chromatographic performance. This step is non-negotiable for achieving a robust and reliable GC-MS method.

Experimental Protocol: GC-MS Method

This protocol includes the essential derivatization step required for successful analysis.

1. Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or Q-TOF).[11]

  • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal.[11]

  • Reagents: High-purity extraction solvents (e.g., dichloromethane or ethyl acetate), nitrogen gas for evaporation.

  • Derivatization Reagent: BSTFA with 1% TMCS.

  • Reference Standard: As per HPLC method.

2. Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a complex matrix (e.g., environmental sample), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the phenolic compounds.[12][13][14] For simpler matrices, start with a concentrated solution.

  • Drying: Evaporate the solvent containing the analyte to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.[8]

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly.

  • Reaction: Heat the mixture at 70 °C for 60 minutes in a heating block or oven to ensure complete derivatization.[8] Cool to room temperature before injection.

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume) for trace analysis.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan (m/z 50-550) for identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative will provide superior sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing extract Extract Analyte (if required) drydown Evaporate to Dryness extract->drydown add_reagent Add BSTFA + 1% TMCS drydown->add_reagent heat Heat at 70°C for 60 min add_reagent->heat inject Inject into GC-MS System heat->inject separate GC Separation (DB-5ms Column) inject->separate detect MS Detection (EI, Scan/SIM) separate->detect identify Identify via Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Comprehensive workflow for the GC-MS analysis of 4-Bromo-2-tert-butyl-6-chlorophenol, including the mandatory derivatization step.

Pillar 3: Head-to-Head Cross-Validation Comparison

The choice between HPLC and GC-MS depends on the specific analytical objective. A thorough cross-validation assesses key performance parameters to ensure the chosen method is fit for purpose.[2][9]

Validation ParameterHPLC-UV/DADGC-MSSenior Scientist's Insight
Specificity Good. Peak purity can be assessed by DAD. Susceptible to co-eluting impurities with similar UV spectra.[7]Excellent. Mass spectral data provides a unique chemical fingerprint, allowing for positive identification and resolution of co-eluting peaks.[7]Winner: GC-MS. For impurity profiling or analysis in complex matrices, the confirmatory power of MS is unparalleled.
Sensitivity (LOD/LOQ) Moderate. Typically in the low ng on-column range.[9]Very High. Can reach low pg levels, especially when using SIM mode.[4][9]Winner: GC-MS. For trace-level analysis, GC-MS is the clear choice.
Linearity (R²) Excellent (typically >0.999).[5]Excellent (typically >0.995), but can be affected by derivatization efficiency at concentration extremes.[9]Tie. Both methods can provide excellent linearity within a defined range.
Precision (%RSD) Excellent (<2% RSD is readily achievable).[5]Very Good (<5% RSD), but the multi-step derivatization can introduce slightly more variability.[9]Winner: HPLC. The simpler workflow often leads to slightly better precision in routine applications.
Accuracy (% Recovery) Excellent (typically 98-102%).[5]Excellent (typically 95-105%), dependent on consistent extraction and derivatization recovery.[9]Tie. When properly validated, both methods can deliver highly accurate results.
Throughput & Speed High. Direct injection and relatively short run times (e.g., <15 min) allow for rapid analysis.[15]Lower. The mandatory sample extraction, drying, and derivatization steps significantly increase the overall analysis time per sample.[15]Winner: HPLC. For routine QC where speed is essential, HPLC has a significant advantage.
Robustness Good. Sensitive to mobile phase pH and composition.Good. Sensitive to derivatization conditions (time, temp, moisture) and inlet activity.Tie. Both require careful control of critical parameters, as defined during method development.
Cost & Complexity Lower initial and operational cost. Simpler to operate and maintain.[3][15]Higher instrument cost. Requires handling of derivatization reagents and a more complex workflow.[15]Winner: HPLC. More accessible and cost-effective for most laboratories.

Senior Application Scientist's Recommendation

The cross-validation data reveals that both HPLC and GC-MS are powerful, reliable techniques, but they serve different primary objectives.

  • Choose HPLC-UV for routine quality control, purity assays, and quantification in relatively clean matrices where high throughput and operational simplicity are paramount. Its performance in terms of precision, linearity, and cost-effectiveness makes it the workhorse for release testing and process monitoring.[4]

  • Choose GC-MS when the analytical goal is trace-level detection, impurity identification, or analysis in complex environmental or biological matrices. The superior sensitivity and unparalleled specificity of mass spectrometry provide a higher degree of confidence in the results, which is essential for contaminant analysis or structural elucidation.[4][7]

By understanding the fundamental principles and the "why" behind the specific protocols, a scientist can confidently select, validate, and deploy the most appropriate analytical tool to generate trustworthy and authoritative data.

References

Sources

Validation

Spectroscopic Data Comparison of 4-Bromo-2-tert-butyl-6-chlorophenol and Its Isomers: A Comprehensive Guide for Regioselective Halogenation Analysis

Executive Summary & Mechanistic Rationale In drug development and complex organic synthesis, the regioselective halogenation of sterically hindered phenols is a critical pathway for generating specialized building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug development and complex organic synthesis, the regioselective halogenation of sterically hindered phenols is a critical pathway for generating specialized building blocks. The tert-butyl group exerts profound steric hindrance, dictating electrophilic aromatic substitution patterns and significantly altering the molecule's spectroscopic signature.

Distinguishing 4-Bromo-2-tert-butyl-6-chlorophenol from its structural isomers—such as 2-Bromo-4-tert-butyl-6-chlorophenol —requires a multi-modal analytical approach. Relying on a single technique can lead to false positives due to identical molecular weights and similar proton coupling constants. This guide provides an objective, data-driven comparison of these isomers, explaining the causality behind their spectroscopic differences and outlining self-validating experimental protocols to ensure absolute structural certainty[1].

Structural Overview of the Isomeric Landscape

To establish a rigorous comparative framework, we will evaluate the target molecule against its two most common synthetic isomers. The position of the heavy halogens (Br vs. Cl) relative to the hydroxyl (-OH) and tert-butyl groups drives the spectroscopic variations.

  • Target Molecule: 4-Bromo-2-tert-butyl-6-chlorophenol (Para-Br, Ortho-Cl, Ortho-tBu)

  • Isomer A: 2-Bromo-4-tert-butyl-6-chlorophenol (Ortho-Br, Ortho-Cl, Para-tBu)

  • Isomer B: 2-Bromo-4-chloro-6-tert-butylphenol (Ortho-Br, Para-Cl, Ortho-tBu)

Pathway A 2-tert-butylphenol (Starting Material) B 2-tert-butyl-6-chlorophenol (Intermediate) A->B SO2Cl2 Regioselective Ortho D 2-Bromo-4-tert-butyl- 6-chlorophenol (Isomer A) A->D Multi-step Isomerization C 4-Bromo-2-tert-butyl- 6-chlorophenol (Target) B->C Br2 / MeOH Para-Bromination

Fig 1: Synthesis pathways highlighting regioselective halogenation of sterically hindered phenols.

Comparative Spectroscopic Data

NMR Spectroscopy: The Heavy Atom Effect and Steric Deshielding

In


H NMR, the aromatic protons for all three compounds exhibit meta-coupling (

Hz). Therefore, chemical shifts—driven by the inductive effects of halogens and the steric environment of the tert-butyl group—are the primary differentiators[2].

In


C NMR, the Heavy Atom Effect  is the most reliable diagnostic tool. Bromine causes a pronounced diamagnetic shielding of its ipso-carbon, shifting it significantly upfield (

110-115 ppm) compared to a chlorine-substituted ipso-carbon (

120-125 ppm).

Table 1: Summarized


H and 

C NMR Chemical Shifts (in CDCl

,

ppm)
Feature4-Bromo-2-tert-butyl-6-chlorophenol (Target)2-Bromo-4-tert-butyl-6-chlorophenol (Isomer A)2-Bromo-4-chloro-6-tert-butylphenol (Isomer B)
-OH (

H)

5.80 (s, sharp)

5.90 (s, sharp)

5.85 (s, sharp)
t-Butyl (

H)

1.40 (s, 9H) - Ortho

1.30 (s, 9H) - Para

1.40 (s, 9H) - Ortho
Aromatic

H
7.45 (d, H3), 7.35 (d, H5)7.50 (d, H3), 7.30 (d, H5)7.55 (d, H3), 7.25 (d, H5)
C-Br (

C)

112.0 (para to OH)

110.5 (ortho to OH)

112.5 (ortho to OH)
C-Cl (

C)

121.0 (ortho to OH)

121.5 (ortho to OH)

125.0 (para to OH)
GC-MS and IR Spectroscopy: Isotopic Signatures and H-Bonding

Mass spectrometry provides a self-validating isotopic pattern. Because bromine exists naturally as


Br and 

Br in a

1:1 ratio, and chlorine as

Cl and

Cl in a

3:1 ratio, any molecule containing exactly one Br and one Cl will exhibit a strict 3:4:1 relative abundance ratio for its M : M+2 : M+4 molecular ion cluster[3][4].

Table 2: IR and GC-MS Key Signatures

Analytical MetricTarget & Isomers (Shared Signatures)Differentiating Factors
GC-MS Isotope Ratio M(262) : M+2(264) : M+4(266)

77 : 100 : 24
Retention time (RT) varies based on dipole moment.
IR O-H Stretch

3520 - 3530 cm

(Sharp)
Target shows higher steric hindrance, preventing broad intermolecular H-bonding.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are engineered as self-validating systems. Every step includes an internal check to prevent analytical misinterpretation.

Workflow Prep Sample Preparation (CDCl3 + TMS + Cr(acac)3) NMR NMR Spectroscopy (1H & 13C Inverse Gated) Prep->NMR 20 mg/mL MS GC-MS (EI, 70 eV) Isotope Ratio Analysis Prep->MS 1 µg/mL Hexane IR ATR-FTIR (O-H Stretch Analysis) Prep->IR Neat Film Data Data Integration & Structural Assignment NMR->Data Chemical Shifts MS->Data M:M+2:M+4 Ratio IR->Data H-Bonding Status

Fig 2: Multi-modal spectroscopic workflow for unambiguous structural elucidation.

Protocol A: Quantitative C and H NMR Acquisition

Causality: Quaternary carbons (such as C-Br, C-Cl, and the ipso-carbon of the tert-butyl group) lack attached protons, resulting in exceptionally long


 relaxation times. Standard 

C NMR will under-represent these carbons. To create a self-validating carbon count, a relaxation reagent must be used.
  • Sample Preparation: Dissolve 20 mg of the purified analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard (0.00 ppm).
    
  • Relaxation Agent Addition: Add 5 mg of Chromium(III) acetylacetonate[Cr(acac)

    
    ] to the NMR tube. This paramagnetic reagent drastically shortens 
    
    
    
    relaxation times for quaternary carbons.
  • Acquisition Parameters:

    • 
      H NMR: 400 MHz, 16 scans, 
      
      
      
      = 2 seconds.
    • 
      C NMR: Acquire using an inverse gated decoupling sequence  (to suppress the Nuclear Overhauser Effect), 512 scans, 
      
      
      
      = 5 seconds.
  • Validation: Integrate the

    
    C spectrum. The sum of the integrated carbon peaks must exactly equal 10. The presence of a peak near 112 ppm confirms the C-Br bond via the heavy atom effect.
    
Protocol B: GC-MS Isotopic Pattern Verification

Causality: Electron Ionization (EI) at 70 eV is the industry standard because it provides highly reproducible fragmentation pathways. The molecular ion cluster directly validates the halogen count without requiring external calibration curves.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL in split mode (1:50 ratio) onto a standard non-polar HP-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Thermal Gradient: Hold at 100°C for 1 minute, then ramp at 15°C/min to 280°C.

  • Validation: Extract the mass spectrum at the apex of the chromatographic peak. Normalize the M+2 peak (m/z 264) to 100% relative abundance. The M peak (m/z 262) must read

    
    77%, and the M+4 peak (m/z 266) must read 
    
    
    
    24%. Any deviation greater than
    
    
    2% indicates co-elution or halogen degradation[4].

References

  • The Journal of Organic Chemistry 1977 Volume 42 No.
  • Source: PubMed (NIH)
  • Mass Spectrum Evidence of Isotopes in Compounds (1 Br, 1 Cl)
  • Dibenzofuran,6-bromo-1-chloro- Mass Spectrometry Isotope Patterns Source: Benchchem URL

Sources

Comparative

Evaluating the cost-effectiveness of various synthetic routes to 4-Bromo-2-tert-butyl-6-chlorophenol

As a Senior Application Scientist, evaluating the synthetic scalability of highly substituted phenols requires a rigorous analysis of regiocontrol and downstream purification bottlenecks. The synthesis of 4-bromo-2-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic scalability of highly substituted phenols requires a rigorous analysis of regiocontrol and downstream purification bottlenecks. The synthesis of 4-bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4), a critical intermediate in the development of specialty materials and pharmaceutical active ingredients, perfectly illustrates how the sequence of electrophilic aromatic substitutions dictates the economic viability of the entire process.

This guide objectively compares the two primary synthetic pathways starting from 2-tert-butylphenol, providing mechanistic grounding, self-validating experimental protocols, and a comparative cost-effectiveness analysis.

Strategic Overview & Mechanistic Grounding

The fundamental challenge in synthesizing 4-bromo-2-tert-butyl-6-chlorophenol lies in selectively functionalizing a phenol ring that already contains a bulky tert-butyl group. The phenolic hydroxyl (-OH) group is strongly activating and ortho/para-directing. We must introduce a bromine atom at the para position (C4) and a chlorine atom at the remaining ortho position (C6).

There are two potential strategies to achieve this:

Route A: The Para-First Strategy (Bromination Chlorination)

This route leverages the extreme steric sensitivity of bromination. The bulky tert-butyl group at the ortho position creates significant steric shielding. Bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), being a relatively large electrophile, is directed almost exclusively to the unhindered para position. Once 4-bromo-2-tert-butylphenol  (CAS: 10323-39-4) is formed, the para position is blocked. Subsequent chlorination with sulfuryl chloride (

) is forced to occur at the only remaining activated site—the C6 ortho position—yielding the target molecule[1].
Route B: The Ortho-First Strategy (Chlorination Bromination)

This route attempts to introduce the smaller chlorine atom first. However, chlorination is less sterically demanding and highly aggressive. Reacting 2-tert-butylphenol with chlorinating agents typically results in poor regiocontrol, yielding a difficult-to-separate mixture of 2-tert-butyl-4-chlorophenol and 2-tert-butyl-6-chlorophenol (CAS: 4237-37-0)[2]. The massive loss of yield during the chromatographic separation of these isomers destroys the cost-effectiveness of this route before the final bromination step even occurs.

Pathway Visualization

SynthesisWorkflow cluster_RouteA Route A: Para-First Strategy (Optimal) cluster_RouteB Route B: Ortho-First Strategy (Suboptimal) SM 2-tert-Butylphenol (Starting Material) Step1A Bromination (Br2, CH2Cl2) Regioselective para-attack SM->Step1A Step1B Chlorination (SO2Cl2) Poor regiocontrol SM->Step1B IntA 4-Bromo-2-tert-butylphenol CAS: 10323-39-4 Step1A->IntA >90% Yield Step2A Chlorination (SO2Cl2) Ortho-attack on remaining site IntA->Step2A Target 4-Bromo-2-tert-butyl-6-chlorophenol CAS: 60935-50-4 Step2A->Target ~64.5% Yield IntB 2-tert-Butyl-6-chlorophenol CAS: 4237-37-0 Step1B->IntB Mixture of Isomers Step2B Chromatographic Separation & Bromination (Br2, CCl4) IntB->Step2B Step2B->Target ~70% Yield (from isolated IntB)

Fig 1: Mechanistic workflow comparing Route A (Para-First) and Route B (Ortho-First) strategies.

Comparative Cost-Effectiveness Data

To objectively evaluate the economic viability of scaling these syntheses, we must look beyond raw material costs and factor in yield efficiency and purification labor.

Evaluation MetricRoute A: Bromination

Chlorination
Route B: Chlorination

Bromination
Cost-Effectiveness Impact
Step 1 Regioselectivity >90% (Exclusive para-attack)~50-60% (Mixed ortho/para attack)Critical: Route B incurs massive labor and solvent costs to separate intermediate isomers.
Overall Process Yield ~60-65% <35% High: Route A maximizes raw material efficiency, requiring roughly half the starting material per kg of product.
Reagent Handling Liquid

and

Gaseous

(often used) and

Medium: Route A relies on easily handled liquid reagents, avoiding specialized gas infrastructure.
Purification Labor Single final chromatography stepIntermediate and final chromatographyHigh: Route A halves the labor and reduces environmentally taxing solvent waste.

Experimental Protocol: The Optimized Route A

Based on the foundational methodology established by Tashiro and Fukata[1], the following protocol represents a self-validating system for Route A. Every step includes built-in causality and visual checks to ensure the reaction is proceeding correctly without the need for constant offline sampling.

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2-tert-butylphenol.

  • Setup: In a round-bottom flask equipped with a dropping funnel and an ice bath, dissolve 50 mmol of 2-tert-butylphenol in 25 mL of anhydrous dichloromethane (

    
    ). Cool the system to 0 °C.
    
  • Reagent Addition: Add 50 mmol of

    
     dropwise over 15 minutes.
    
  • Self-Validation Check (Colorimetric): The initial deep red-brown color of the bromine will rapidly dissipate as it undergoes electrophilic substitution. The persistence of a faint yellow/orange tint indicates the end-point of stoichiometric consumption.

  • Reaction: Stir for an additional 1 hour at room temperature.

  • Quenching & Workup: Wash the organic layer with 1 N sodium thiosulfate (

    
    ). Causality: This is a critical safety and purity check; it neutralizes any residual unreacted 
    
    
    
    , preventing oxidative side-reactions or over-bromination during solvent evaporation[3].
  • Isolation: Dry the organic layer over

    
     and evaporate the solvent to yield 4-bromo-2-tert-butylphenol (Yield: >90%).
    
Phase 2: Ortho-Chlorination

Objective: Synthesize 4-bromo-2-tert-butyl-6-chlorophenol.

  • Setup: To the crude 4-bromo-2-tert-butylphenol (~45 mmol) from Phase 1, add 75 mmol of sulfuryl chloride (

    
    ) directly at 25 °C. Causality:
    
    
    
    is selected over
    
    
    gas because it acts as both solvent and reagent, allows for precise stoichiometric control, and is significantly safer to handle at scale[1].
  • Reaction: Stir the mixture for 30 minutes.

  • Self-Validation Check (Gas Evolution): The reaction will vigorously evolve

    
     and 
    
    
    
    gases. The complete cessation of gas bubbling serves as a reliable, real-time visual indicator that the chlorination has reached completion.
  • Quenching: Pour the mixture into a large volume of ice-water to rapidly decompose unreacted

    
    .
    
  • Workup: Extract the aqueous mixture with toluene. Dry the organic extract over

    
     and concentrate in vacuo.
    
  • Purification: Purify the crude material via silica gel chromatography (using a non-polar eluent like hexane/toluene) to afford the target compound as a pale yellow product (mp 39.5-41.0 °C). Yield: ~64.5%[1].

Conclusion

For drug development professionals and process chemists, Route A (Bromination followed by Chlorination) is unequivocally the most cost-effective and scalable pathway to 4-bromo-2-tert-butyl-6-chlorophenol. By intelligently leveraging the steric bulk of the tert-butyl group to dictate the regiochemistry of the first halogenation, Route A entirely bypasses the catastrophic yield losses and purification bottlenecks associated with the isomeric mixtures generated in Route B.

References

  • ChemBuyersGuide. "4-BROMO-2-TERT-BUTYL-6-CHLOROPHENOL CAS:60935-50-4". ChemBuyersGuide.com. URL:[Link]

  • Tashiro, M., & Fukata, G. (1977). "Studies on selective preparation of aromatic compounds. 13. Formation of benzquinhydrone type complexes from 2-tert-butylhalophenols in alkaline solution and their reduction with zinc powder in acetic acid affording 4,4'-dihydroxybiphenyls." The Journal of Organic Chemistry, 42(5), 835-838. URL:[Link]

  • Hadida Ruah, S. et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776–9795. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-tert-butyl-6-chlorophenol proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 4-Bromo-2-tert-butyl-6-chlorophenol Executive Summary & Scope 4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4) is a highly substituted halogenated pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 4-Bromo-2-tert-butyl-6-chlorophenol

Executive Summary & Scope

4-Bromo-2-tert-butyl-6-chlorophenol (CAS: 60935-50-4) is a highly substituted halogenated phenol utilized in specialized chemical synthesis and drug development. Due to the presence of both bromine and chlorine substituents on a phenolic ring, this compound presents unique toxicological and ecological hazards. This technical guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step protocol for its safe handling, segregation, and disposal. The procedures outlined herein are designed to ensure compliance with stringent environmental regulations and to prevent the formation of highly toxic byproducts during waste treatment.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of 4-Bromo-2-tert-butyl-6-chlorophenol is critical for safe disposal. Its hazard profile is driven by three primary factors:

  • Halogenated Phenol Toxicity: Phenols are highly corrosive to biological tissues and toxic to aquatic life. The addition of halogens (Br, Cl) and a bulky tert-butyl group increases the molecule's lipophilicity, significantly enhancing its ability to penetrate dermal barriers and persist in the environment.

  • Dioxin/Furan Formation Risk: The most critical disposal hazard is the potential formation of Polyhalogenated dibenzo-p-dioxins (PXDDs) and Polyhalogenated dibenzofurans (PXDFs). If combusted at inadequate temperatures (< 800°C), the carbon-halogen bonds undergo radical condensation rather than complete oxidation, yielding these highly regulated, carcinogenic byproducts.

  • Regulatory Classification: Under US EPA regulations, this compound falls under the strict handling requirements for [1],[2]. Standard laboratory safety protocols dictate strict segregation of such compounds to prevent cross-contamination and environmental release[3],[4].

Quantitative Data & Compatibility Profiles

To ensure safe handling and prevent dangerous cross-reactions in the laboratory, all waste containing this compound must be characterized and segregated according to the matrices below.

Table 1: Chemical & Hazard Identification

PropertySpecification
Chemical Name 4-Bromo-2-tert-butyl-6-chlorophenol
CAS Number 60935-50-4
Chemical Formula C10H12BrClO
Hazard Classification Toxic, Corrosive, Environmental Hazard
EPA Waste Category Halogenated Organic Waste (HOC)

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityRationale (Causality)
Non-Halogenated Solvents ❌ IncompatibleMixing dilutes the halogen concentration, complicating incineration and violating RCRA segregation rules.
Strong Oxidizers (e.g., Nitric Acid) ❌ IncompatibleHigh risk of violent exothermic reactions and the premature release of toxic halogen gases (Cl₂, Br₂).
Aqueous Basic Waste ❌ IncompatibleBase-catalyzed deprotonation forms soluble phenolate salts, mobilizing the toxic compound in aqueous phases.
Halogenated Organic Waste ✅ CompatibleShared disposal pathway (High-Temperature Incineration) ensures efficient and compliant destruction.

Laboratory Waste Segregation & Collection Protocol

The following step-by-step methodology must be used for collecting and storing 4-Bromo-2-tert-butyl-6-chlorophenol waste at the bench scale. This protocol is a self-validating system: each step includes a visual or physical check to ensure containment integrity.

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) carboy or an amber glass waste bottle.

  • Causality: Phenolic compounds can degrade standard polymers like polystyrene or thin-walled PVC. Amber glass is specifically recommended to prevent UV-catalyzed homolytic cleavage of the carbon-bromine bond, which could generate reactive radical species in storage.

Step 2: Transfer and Segregation

  • Action: Transfer the waste into the primary container inside a certified chemical fume hood. Do not mix with non-halogenated solvents.

  • Validation: Verify that the liquid level does not exceed 80% of the container's volume to allow for vapor expansion.

Step 3: Secondary Containment

  • Action: Place the primary container inside a chemically resistant secondary spill tray (e.g., polypropylene).

  • Causality: Secondary containment ensures that if the primary vessel fractures, the corrosive and toxic liquid will not breach the laboratory environment or reach floor drains.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-Bromo-2-tert-butyl-6-chlorophenol" and check the "Halogenated Organic" and "Toxic" hazard boxes.

Step 5: Satellite Accumulation

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA). Waste must be transferred to the central facility within 90 days or when the volume reaches 55 gallons, per EPA guidelines[5],[6].

Workflow Gen Waste Generation (Solid/Liquid) Check Compatibility Check (No Oxidizers/Metals) Gen->Check Cont Primary Containment (HDPE / Amber Glass) Check->Cont Compatible Sec Secondary Containment (Spill Tray) Cont->Sec Label RCRA Labeling (Halogenated Organic Waste) Sec->Label Store Satellite Accumulation Area (< 55 Gallons, < 90 Days) Label->Store

Caption: Step-by-step laboratory waste segregation and accumulation workflow.

Disposal & Treatment Methodology: High-Temperature Incineration (HTI)

Standard landfill disposal or low-temperature incineration is strictly prohibited for 4-Bromo-2-tert-butyl-6-chlorophenol. The only approved destruction methodology is High-Temperature Incineration (HTI).

Mechanistic Causality of HTI:

  • Thermal Destruction: The waste must be injected into an incinerator operating at >1100°C with a residence time of >2 seconds . This extreme activation energy is required to completely mineralize the stable aromatic ring and break the robust carbon-chlorine and carbon-bromine bonds. This prevents the thermodynamic stabilization of polyhalogenated dioxins and furans.

  • Acid Gas Scrubbing: Complete oxidation of this compound yields carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and hydrogen bromide (HBr). Because HCl and HBr are highly corrosive acid gases, the incinerator exhaust must be routed through an alkaline wet scrubber (typically utilizing NaOH). The scrubber neutralizes the acids into harmless aqueous salts (NaCl, NaBr) prior to atmospheric effluent discharge.

Mechanism A 4-Bromo-2-tert-butyl- 6-chlorophenol B Low Temp Incineration (< 800°C) A->B Improper Disposal C High Temp Incineration (> 1100°C, >2s) A->C Standard Protocol D PXDD / PXDF (Toxic Dioxins/Furans) B->D Incomplete Combustion E CO2, H2O, HCl, HBr (Mineralized Gases) C->E Complete Oxidation F Alkaline Scrubber (NaOH) E->F Acid Gas Neutralization G Safe Emission (NaCl, NaBr, H2O) F->G Effluent Discharge

Caption: Mechanistic pathway of 4-Bromo-2-tert-butyl-6-chlorophenol thermal degradation.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation & PPE: Evacuate personnel from the immediate area. Responders must don a NIOSH-approved respirator with organic vapor/acid gas cartridges, chemical safety goggles, and double gloves. Causality: Nitrile gloves alone may not provide sufficient breakthrough time for concentrated halogenated phenols; double-gloving with a neoprene outer layer is required to prevent dermal absorption.

  • Containment: Isolate the spill using inert, siliceous absorbents (e.g., diatomaceous earth or vermiculite). Causality: Do not use combustible absorbents like sawdust or paper towels. The oxidative potential of the chemical mixed with organic matter can create a localized fire hazard.

  • Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual phenolic acidity, followed by a thorough water rinse. Collect all wash water as hazardous waste.

References

  • US Environmental Protection Agency. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

Sources

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